Product packaging for Siastatin B(Cat. No.:CAS No. 54795-58-3)

Siastatin B

Cat. No.: B1225722
CAS No.: 54795-58-3
M. Wt: 218.21 g/mol
InChI Key: DQTKLICLJUKNCG-ZTYPAOSTSA-N
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Description

Siastatin B is a member of piperidines and a carboxylic acid.
This compound has been reported in Streptomyces nobilis and Streptomyces verticillus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O5 B1225722 Siastatin B CAS No. 54795-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S,5R,6R)-6-acetamido-4,5-dihydroxypiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-3(11)10-7-6(13)5(12)4(2-9-7)8(14)15/h4-7,9,12-13H,2H2,1H3,(H,10,11)(H,14,15)/t4-,5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTKLICLJUKNCG-ZTYPAOSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(CN1)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](CN1)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203265
Record name 3-Piperidinecarboxylic acid, 6-(acetylamino)-4,5-dihydroxy-, (3S-(3-alpha,4-alpha,5-alpha,6-beta))-
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Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54795-58-3
Record name Siastatin B
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 6-(acetylamino)-4,5-dihydroxy-, (3S-(3-alpha,4-alpha,5-alpha,6-beta))-
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Record name 3-Piperidinecarboxylic acid, 6-(acetylamino)-4,5-dihydroxy-, (3S-(3-alpha,4-alpha,5-alpha,6-beta))-
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Record name Siastatin B microbial
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Foundational & Exploratory

The Discovery and Biochemical Profile of Siastatin B from Streptomyces verticillus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siastatin B, a potent glycosidase inhibitor isolated from the fermentation broth of Streptomyces verticillus, has garnered significant interest within the scientific community for its broad spectrum of biological activities. First identified in 1974, this iminosugar has demonstrated effective inhibition of viral, bacterial, and human sialidases (neuraminidases), as well as β-glucuronidases and heparanase.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, its mechanism of action, and a summary of its inhibitory profile. While the specific biosynthetic pathway in Streptomyces verticillus remains to be fully elucidated, a putative pathway is proposed based on known iminosugar biosynthesis in related actinomycetes. Furthermore, this guide presents generalized experimental protocols for the fermentation, isolation, and characterization of this compound, alongside a comprehensive compilation of its reported inhibitory activities against various enzymes. The recent discovery that this compound's breakdown products are responsible for the inhibition of certain glycosidases has opened new avenues for the design of novel therapeutics.

Introduction

Iminosugars represent a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and selective inhibition of carbohydrate-processing enzymes, making them valuable tools for studying biological processes and promising candidates for drug development. This compound, a natural 1-N-iminosugar, was first discovered and isolated from the culture broth of Streptomyces verticillus by Umezawa and colleagues in 1974.[1][2] Structurally, it is a geminal diamine with an N-acetyl functional group at the 2-position, bearing a resemblance to N-acetylneuraminic acid.[1][2] This structural similarity is believed to be the basis for its potent inhibitory activity against a wide array of sialidases.

Beyond its well-documented effects on neuraminidases, this compound has also been shown to inhibit other glycosidases, including β-glucuronidases and human heparanase, expanding its potential therapeutic applications into areas such as cancer and lysosomal storage disorders.[1][2] This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the scientific intricacies of this compound.

Biosynthesis of this compound in Streptomyces verticillus

While the complete biosynthetic gene cluster and enzymatic pathway for this compound in Streptomyces verticillus have not yet been fully characterized in the available literature, a putative pathway can be proposed based on the known biosynthesis of other iminosugar compounds in Streptomyces species. The biosynthesis of such secondary metabolites is a complex process, often involving a series of enzymatic reactions that modify a primary metabolite precursor.

Putative Biosynthetic Pathway:

The biosynthesis of the piperidine ring, the core structure of this compound, is likely to originate from a sugar precursor, such as a hexose phosphate from primary metabolism. The key steps are hypothesized to involve:

  • Epimerization and Dehydrogenation: Initial enzymatic modifications of the sugar precursor.

  • Transamination: Introduction of a nitrogen atom, a critical step in iminosugar formation.

  • Cyclization: Formation of the piperidine ring structure.

  • Further Modifications: Additional enzymatic steps, such as acetylation, to yield the final this compound molecule.

A simplified, proposed logical flow for the biosynthesis is depicted in the following diagram:

This compound Putative Biosynthesis Hexose Phosphate Hexose Phosphate Modified Sugar Intermediate Modified Sugar Intermediate Hexose Phosphate->Modified Sugar Intermediate Epimerization/ Dehydrogenation Amino Sugar Intermediate Amino Sugar Intermediate Modified Sugar Intermediate->Amino Sugar Intermediate Transamination Cyclized Iminosugar Precursor Cyclized Iminosugar Precursor Amino Sugar Intermediate->Cyclized Iminosugar Precursor Cyclization This compound This compound Cyclized Iminosugar Precursor->this compound Acetylation & Other Modifications

Caption: A putative biosynthetic pathway for this compound.

Mechanism of Action

This compound exerts its inhibitory effects through multiple mechanisms, with recent research revealing a nuanced mode of action, particularly against β-glucuronidases and heparanase.

Inhibition of Sialidases (Neuraminidases)

As a structural analog of N-acetylneuraminic acid, this compound acts as a competitive inhibitor of sialidases. It is believed to mimic the transition state of the sialoside hydrolysis reaction, binding with high affinity to the active site of the enzyme and preventing the cleavage of terminal sialic acid residues from glycoconjugates.[2]

Inhibition of β-Glucuronidases and Heparanase

A groundbreaking discovery has shown that this compound itself is not the direct inhibitor of β-glucuronidases and heparanase. Instead, in aqueous solution, this compound can undergo degradation to form two key breakdown products: a hemiaminal and a 3-geminal diol iminosugar (3-GDI).[1][2][3][4] These breakdown products are the actual potent inhibitors of these enzymes. This finding has significant implications for the development of new glycosidase inhibitors, suggesting that pro-drugs that generate these active compounds in situ could be a promising therapeutic strategy.

The following diagram illustrates the mechanism of inhibition of β-glucuronidases by this compound's breakdown products.

This compound Inhibition Mechanism cluster_0 In Aqueous Solution cluster_1 Enzyme Inhibition This compound This compound Breakdown Products Hemiaminal 3-Geminal Diol Iminosugar This compound->Breakdown Products Degradation Active Site Active Site Breakdown Products->Active Site Binding Inhibition Inhibition Active Site->Inhibition Experimental Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification Inoculum Inoculum Production Production Inoculum->Production Inoculation Harvesting Harvesting Production->Harvesting Broth Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization

References

The Pro-Inhibitor Mechanism of Siastatin B: A Technical Guide to its Action as a Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of Siastatin B, a potent, broad-spectrum glycosidase inhibitor. Traditionally viewed as a transition-state analog for sialidases, recent crystallographic and kinetic evidence has revealed a more complex and elegant mechanism, identifying this compound as a "pro-inhibitor" that generates the true active compounds in situ. This guide consolidates the latest findings on its activation, binding kinetics, and structural interactions with key enzyme targets, offering a valuable resource for researchers in enzymology and therapeutic development.

Core Mechanism of Action: A Pro-Inhibitor Pathway

This compound is a natural product 1-N-iminosugar that demonstrates inhibitory activity against three distinct classes of glycosidases: sialidases, β-D-glucuronidases, and N-acetyl-glucosaminidases[1]. While its structural similarity to 5-N-acetylneuraminic acid explains its role as a competitive, transition-state analog inhibitor of sialidases[1][2], its mechanism against β-glucuronidases and the therapeutically relevant human heparanase has been shown to be indirect.

Recent studies have overturned the long-held belief that this compound directly inhibits these enzymes. Instead, crystallographic analysis of enzyme-inhibitor complexes revealed that this compound itself is absent from the active site[1]. The true inhibitors are breakdown products generated from the parent compound[1]. This positions this compound as a pro-inhibitor , which undergoes chemical transformation to yield two classes of highly potent inhibitors.

The proposed activation pathway is as follows:

  • Initial Degradation: this compound (1) is proposed to degrade, potentially facilitated by the enzymatic microenvironment, into a hemiaminal, galacturonic-noeuromycin (4). This compound is the first naturally occurring inhibitor of the noeuromycin class[1].

  • Rearrangement and Hydration: The hemiaminal can undergo further transformation through elimination, rearrangement, and tautomerization to form a ketoamine (7).

  • Formation of the Active Inhibitor: This ketoamine intermediate is then hydrated at the 3-position to generate a 3-geminal diol iminosugar (3-GDI) (8), a novel and potent class of glycosidase inhibitor[1].

It is these breakdown products, the hemiaminal and particularly the 3-GDI, that are responsible for the potent inhibition of β-glucuronidases and heparanase[1].

SiastatinB_Mechanism cluster_activation Pro-Inhibitor Activation cluster_inhibition Enzyme Inhibition This compound This compound Hemiaminal (Noeuromycin-type) Hemiaminal (Noeuromycin-type) This compound->Hemiaminal (Noeuromycin-type) Degradation Ketoamine Intermediate Ketoamine Intermediate Hemiaminal (Noeuromycin-type)->Ketoamine Intermediate Rearrangement β-Glucuronidase β-Glucuronidase Hemiaminal (Noeuromycin-type)->β-Glucuronidase Binds & Inhibits 3-Geminal Diol Iminosugar (3-GDI) 3-Geminal Diol Iminosugar (3-GDI) 3-Geminal Diol Iminosugar (3-GDI)->β-Glucuronidase Binds & Inhibits Human Heparanase Human Heparanase 3-Geminal Diol Iminosugar (3-GDI)->Human Heparanase Binds & Inhibits Ketoamine Intermediate->3-Geminal Diol Iminosugar (3-GDI) Hydration

Fig 1. Pro-inhibitor activation pathway of this compound.

Structural Basis of Inhibition

The efficacy of the 3-GDI inhibitor stems from its ability to be well-accommodated within the active sites of target enzymes, forming key hydrogen bond interactions.

Binding to Human Heparanase (HPSE)

In the active site of HPSE, the galacto-configured 3-GDI breakdown product (compound 8 ) establishes multiple hydrogen bonds critical for its inhibitory function. The two hydroxyl groups at the 3-position are particularly important. The β-face hydroxyl interacts with Asp62 and the backbone nitrogen of Thr97. Concurrently, the α-face hydroxyl is positioned to form hydrogen bonds with the catalytic nucleophile, Glu343, and with Asp62. This network of interactions anchors the inhibitor firmly within the active site, preventing substrate binding and catalysis.

Binding to β-Glucuronidases

Structural studies with bacterial β-glucuronidases, such as Acidobacterium capsulatum β-glucuronidase (AcGH79), reveal a similar binding mode for the 3-GDI inhibitors. The gluco-configured 3-GDI (compound 9 ) was found to be a more potent inhibitor of these bacterial enzymes than its galacto-counterpart. This is attributed to its stereochemistry more closely mimicking the natural substrate. A key interaction observed is an additional hydrogen bond formed between the axial hydroxyl group at the 3-position and the catalytic nucleophile of the enzyme. This interaction is believed to compensate for the energetic penalty of desolvating the hydroxyl group upon binding.

Quantitative Analysis of Inhibitory Potency

The inhibitory activities of this compound and its synthetically prepared, stable breakdown products have been quantified against several glycosidases. The data underscores the potency of the 3-GDI and isofagomine derivatives.

Enzyme TargetInhibitorConfigurationConstantValue
A. capsulatum β-glucuronidase (AcGH79)3-GDI (8 )galactoKi5.8 ± 0.5 µM
3-GDI (9 )glucoKi520 ± 30 nM
Isofagomine (10 )galactoKi1.5 ± 0.4 µM
Isofagomine (11 )glucoKi22 ± 3 nM
E. coli β-glucuronidase (EcGusB)3-GDI (8 )galactoKi137 ± 3 µM
3-GDI (9 )glucoKi28 ± 1 µM
Isofagomine (10 )galactoKi23 ± 3 µM
Isofagomine (11 )glucoKi1.5 ± 0.3 µM
Human β-glucuronidase (HsGUSB)3-GDI (8 )galactoIC504 ± 2 µM
3-GDI (9 )glucoIC501.7 ± 0.2 µM
Isofagomine (10 )galactoIC500.70 ± 0.04 µM
Isofagomine (11 )glucoIC500.60 ± 0.06 µM
Human Heparanase (HPSE)3-GDI (8 )galactoIC5027 ± 3 µM
3-GDI (9 )glucoIC50200 ± 80 µM
Isofagomine (10 )galactoIC508 ± 1 µM
Isofagomine (11 )glucoIC5080 ± 20 µM
Human Cytosolic Sialidase (NEU2), pH 4.0This compoundN/AKi150 µM
Human Cytosolic Sialidase (NEU2), pH 6.0This compoundN/AKi250 µM

Data sourced from Chen et al., J. Am. Chem. Soc. 2024 and Pan et al., Glycobiology 2013.

Experimental Protocols

The elucidation of this compound's mechanism involved a combination of NMR spectroscopy, enzyme kinetics, and X-ray crystallography.

NMR Spectroscopy for Inhibitor Stability

To verify that this compound was not degrading spontaneously under assay conditions, but rather in the presence of the enzyme, Nuclear Magnetic Resonance (NMR) spectroscopy was employed.

  • Protocol Outline:

    • A solution of this compound is prepared in a buffer mimicking the conditions of the enzymatic assay (e.g., specified pH, temperature).

    • A baseline 1H NMR spectrum is acquired to serve as a control, confirming the purity of the compound.

    • The sample is incubated under assay conditions for a prolonged period (e.g., 18 hours).

    • A second 1H NMR spectrum is acquired. Comparison with the baseline spectrum reveals any spontaneous degradation.

    • To test for enzyme-facilitated degradation, the target enzyme (e.g., human heparanase) is added to the NMR sample containing this compound, and spectra are acquired over time to monitor the appearance of new peaks corresponding to the breakdown products.

Enzyme Inhibition Assays for Kinetic Characterization

To determine the inhibitory potency (Ki and IC50 values) of the synthesized breakdown products, standard enzyme inhibition assays were performed.

  • Protocol Outline:

    • Reactions are set up in microplates, containing a buffer solution, the target enzyme (e.g., AcGH79 or HPSE), and a suitable chromogenic or fluorogenic substrate.

    • A range of concentrations of the inhibitor (e.g., compounds 8-11 ) is added to the wells.

    • The reaction is initiated, and the rate of product formation is measured by monitoring the change in absorbance or fluorescence over time using a plate reader.

    • For Ki determination, this process is repeated across a range of substrate concentrations.

    • Data Analysis:

      • IC50 values are determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

      • Ki values and the mode of inhibition are determined by analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots, where changes in Vmax and Km in the presence of the inhibitor are assessed.

X-ray Crystallography for Structural Determination

The definitive evidence for the pro-inhibitor mechanism was obtained through X-ray crystallography, which provided high-resolution structures of the inhibitors bound within the enzyme active sites.

  • Protocol Outline:

    • Crystallization: The target enzymes (e.g., HPSE, AcGH79) are purified and crystallized using vapor diffusion or other standard techniques to obtain high-quality protein crystals.

    • Soaking: The obtained crystals are transferred to a solution containing a high concentration of this compound. The inhibitor (and its in situ generated breakdown products) diffuses into the crystal lattice and binds to the enzyme's active site.

    • Data Collection: The soaked crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded.

    • Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map. The molecular model of the enzyme-inhibitor complex is built into this map and refined to yield the final, high-resolution atomic coordinates, revealing the precise interactions between the inhibitor and the active site residues.

Experimental_Workflow cluster_synthesis Compound Synthesis & Stability cluster_kinetics Functional Analysis cluster_structure Structural Analysis Synthesize Inhibitors Synthesize Breakdown Products (3-GDI, etc.) Enzyme Assay Enzyme Inhibition Assays Synthesize Inhibitors->Enzyme Assay NMR Analysis NMR Stability Analysis of this compound NMR Analysis->Enzyme Assay Data Analysis Kinetic Data Analysis (IC50, Ki) Enzyme Assay->Data Analysis Binding Analysis Analyze Active Site Interactions Data Analysis->Binding Analysis Crystallization Protein Crystallization Soaking Crystal Soaking with This compound Crystallization->Soaking X-ray Diffraction X-ray Data Collection Soaking->X-ray Diffraction Structure Solution Structure Solution & Refinement X-ray Diffraction->Structure Solution Structure Solution->Binding Analysis

Fig 2. Experimental workflow for characterizing this compound.

Conclusion and Future Directions

The elucidation of this compound's mechanism as a pro-inhibitor marks a significant advancement in the understanding of glycosidase inhibitors. It reveals that the observed biological activity of a compound may be due to more potent, in situ generated species. This discovery, identifying hemiaminals and 3-geminal diol iminosugars as the true active molecules, opens new avenues for rational drug design. Future research can focus on modifying the this compound scaffold to control the rate of breakdown, potentially leading to the development of inhibitors with improved pharmacokinetic properties or enhanced selectivity for specific glycosidase targets implicated in diseases such as cancer and viral infections.

References

Siastatin B: A Pro-Inhibitor Strategy for Potent Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siastatin B, a natural iminosugar product, is a potent inhibitor of a broad spectrum of glycosidases, including sialidases, β-D-glucuronidases, and N-acetyl-glucosaminidases.[1][2] While its inhibitory activity against sialidases is direct, its mode of action against β-glucuronidases and heparanase is more complex, functioning as a pro-inhibitor.[1][2][3] This guide delves into the mechanism of this compound as a pro-inhibitor, detailing its conversion into highly active breakdown products. It provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for enzyme assays, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a critical resource for researchers engaged in the study of glycosidase inhibitors and the development of novel therapeutics targeting enzymes implicated in cancer, inflammation, and viral infections.[1][4]

The Pro-Inhibitor Concept: this compound's Unique Mechanism of Action

While this compound is a potent competitive inhibitor of various sialidases (neuraminidases) due to its structural resemblance to sialic acid, its inhibitory effect on β-glucuronidases and heparanase is indirect.[4][5] Under physiological or in vitro assay conditions, this compound undergoes a pH-dependent decomposition and rearrangement.[3] This breakdown generates two key active metabolites: a hemiaminal, galacturonic-noeuromycin, and a 3-geminal diol iminosugar (3-GDI).[1][2][3] These breakdown products, rather than the parent this compound molecule, are the potent inhibitors of β-glucuronidases and heparanase.[1][2][3] Crystallographic studies have confirmed the presence of these breakdown products within the active sites of these enzymes.[1][3]

This pro-inhibitor characteristic presents a novel strategy for targeted drug delivery and activation. The potential exists to develop derivatives of this compound that are stable in circulation but are activated at specific pathological sites characterized by conditions that favor their breakdown into the active inhibitory species.[3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its active breakdown products has been quantified against several key glycosidases. The following tables summarize the available Ki and IC50 values, providing a basis for comparative analysis.

Table 1: Inhibitory Activity of this compound against Sialidases

Enzyme SourceInhibition Value (Ki / IC50)Reference
Viral, Bacterial, and Human SialidasesMicromolar potency[4][5]
Streptomyces SialidasePotent inhibitor (specific value not detailed)[6]
Clostridium perfringens SialidaseActive inhibitor (specific value not detailed)[6]

Note: Specific Ki or IC50 values for this compound against a broad panel of individual sialidases are not extensively reported in the reviewed literature, but its general potency is well-established.

Table 2: Inhibitory Activity of this compound Breakdown Products against β-Glucuronidases and Heparanase

InhibitorTarget EnzymeEnzyme SourceInhibition Value (Ki)Reference
3-geminal diol iminosugar (galacto-configured)β-GlucuronidaseAcidobacterium capsulatum (AcGH79)5.8 ± 0.5 μM[5]
3-geminal diol iminosugar (galacto-configured)β-GlucuronidaseEscherichia coli (EcGusB)137 ± 3 μM[5]
3-geminal diol iminosugar (gluco-configured)β-GlucuronidaseAcidobacterium capsulatum (AcGH79)1.1 ± 0.1 μM[5]
3-geminal diol iminosugar (gluco-configured)β-GlucuronidaseEscherichia coli (EcGusB)3.5 ± 0.2 μM[5]
Galacturonic-isofagomineβ-GlucuronidaseAcidobacterium capsulatum (AcGH79)0.8 ± 0.1 μM[5]
Galacturonic-isofagomineβ-GlucuronidaseEscherichia coli (EcGusB)20 ± 1 μM[5]
Glucuronic-isofagomineβ-GlucuronidaseAcidobacterium capsulatum (AcGH79)0.20 ± 0.02 μM[5]
Glucuronic-isofagomineβ-GlucuronidaseEscherichia coli (EcGusB)1.1 ± 0.1 μM[5]
InhibitorTarget EnzymeEnzyme SourceInhibition Value (IC50)Reference
3-geminal diol iminosugar (galacto-configured)HeparanaseHuman (HPSE)> 250 μM[5]
3-geminal diol iminosugar (gluco-configured)HeparanaseHuman (HPSE)180 ± 20 μM[5]
Galacturonic-isofagomineHeparanaseHuman (HPSE)110 ± 10 μM[5]
Glucuronic-isofagomineHeparanaseHuman (HPSE)2.5 ± 0.3 μM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Neuraminidase (Sialidase) Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of compounds against neuraminidase activity using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][7]

Materials:

  • Neuraminidase enzyme (e.g., from Clostridium perfringens or recombinant human neuraminidase)

  • This compound or other test inhibitors

  • MUNANA substrate (Sigma-Aldrich)

  • 4-Methylumbelliferone (4-MU) standard (Sigma-Aldrich)

  • Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.4

  • 96-well black microplates

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of MUNANA in assay buffer (e.g., 1 mM).

    • Prepare a stock solution of 4-MU in assay buffer for generating a standard curve.

    • Prepare serial dilutions of this compound or test inhibitors in assay buffer.

  • Enzyme Titration:

    • Perform a serial dilution of the neuraminidase enzyme in assay buffer to determine the optimal concentration that yields a linear reaction rate for the duration of the assay.

  • Inhibition Assay:

    • To each well of a 96-well plate, add 25 µL of assay buffer.

    • Add 25 µL of the appropriate inhibitor dilution (or buffer for control wells).

    • Add 25 µL of the diluted neuraminidase enzyme to all wells except for the substrate blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of the stop solution.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • Generate a standard curve using the 4-MU dilutions to convert relative fluorescence units (RFU) to the amount of product formed.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

β-Glucuronidase Inhibition Assay (Spectrophotometric)

This protocol describes a colorimetric assay for β-glucuronidase activity using p-nitrophenyl-β-D-glucuronide (PNPG) as a substrate.[6][8]

Materials:

  • β-Glucuronidase enzyme (e.g., from E. coli or bovine liver)

  • This compound breakdown products or other test inhibitors

  • p-Nitrophenyl-β-D-glucuronide (PNPG)

  • Assay Buffer: 0.1 M Sodium acetate buffer, pH 4.5

  • Stop Solution: 0.2 M Sodium carbonate

  • 96-well clear microplates

  • Spectrophotometer (405 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PNPG in assay buffer (e.g., 10 mM).

    • Prepare serial dilutions of the test inhibitors in assay buffer.

  • Enzyme Titration:

    • Determine the optimal enzyme concentration that provides a linear rate of product formation.

  • Inhibition Assay:

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the inhibitor dilution (or buffer for control).

    • Add 25 µL of the diluted β-glucuronidase enzyme.

    • Pre-incubate at 37°C for 10 minutes.

    • Start the reaction by adding 50 µL of the PNPG substrate solution.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding 50 µL of the stop solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 or Ki value as described for the neuraminidase assay.

Heparanase Inhibition Assay (Colorimetric)

This assay is based on the ability of heparanase to degrade heparan sulfate, which in turn reduces the binding of basic fibroblast growth factor (bFGF) to a heparan sulfate-coated plate.

Materials:

  • Recombinant human heparanase (HPSE)

  • This compound breakdown products or other test inhibitors

  • Heparin-BSA coated 96-well plates

  • Biotinylated bFGF

  • Streptavidin-Peroxidase conjugate

  • TMB substrate

  • Stop Solution (e.g., 1 M H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Microplate reader (450 nm)

Procedure:

  • Plate Preparation:

    • Coat a 96-well plate with heparin-BSA.

  • Inhibition Assay:

    • Add test inhibitors at various concentrations to the wells.

    • Add a fixed amount of heparanase to each well (except controls).

    • Incubate to allow for heparan sulfate degradation.

    • Wash the plate to remove the enzyme and degraded products.

  • Detection:

    • Add biotinylated bFGF to the wells and incubate to allow binding to the remaining intact heparan sulfate.

    • Wash the plate.

    • Add streptavidin-peroxidase conjugate and incubate.

    • Wash the plate.

    • Add TMB substrate and incubate for color development.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm. A higher absorbance indicates more intact heparan sulfate and thus greater inhibition of heparanase.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and workflows discussed in this guide.

This compound Breakdown and Pro-Inhibitor Mechanism

SiastatinB_Breakdown SiastatinB This compound (Pro-Inhibitor) Hemiaminal Galacturonic-noeuromycin (Hemiaminal) SiastatinB->Hemiaminal Breakdown GDI 3-Geminal Diol Iminosugar (3-GDI) SiastatinB->GDI Breakdown Sialidase Sialidase SiastatinB->Sialidase Direct Inhibition BetaGlucuronidase β-Glucuronidase Hemiaminal->BetaGlucuronidase Inhibition GDI->BetaGlucuronidase Inhibition Heparanase Heparanase GDI->Heparanase Inhibition

Caption: Breakdown of this compound into its active inhibitory metabolites.

Experimental Workflow for Demonstrating Pro-Inhibitor Activity

ProInhibitor_Workflow start Start prepare_siastatin Prepare this compound Solutions start->prepare_siastatin incubate Incubate this compound (e.g., pH 5.0, 37°C, 18h) prepare_siastatin->incubate no_incubate No Incubation Control prepare_siastatin->no_incubate assay Perform β-Glucuronidase or Heparanase Inhibition Assay incubate->assay no_incubate->assay measure Measure Enzyme Activity assay->measure compare Compare IC50 Values measure->compare conclusion Conclusion: Incubated this compound shows higher inhibitory activity compare->conclusion

Caption: Workflow to confirm the pro-inhibitor nature of this compound.

Signaling Pathways Affected by Heparanase Inhibition

Heparanase_Signaling HPSE_Inhibitor Heparanase Inhibitor (e.g., this compound breakdown products) HPSE Heparanase (HPSE) HPSE_Inhibitor->HPSE Inhibits HS_degradation Heparan Sulfate Degradation HPSE->HS_degradation Promotes Src_signaling Src Signaling HPSE->Src_signaling Activates (non-enzymatic) NFkB NF-κB Pathway HPSE->NFkB Activates GF_release Release of Growth Factors (VEGF, FGF, HGF) HS_degradation->GF_release GF_receptors Growth Factor Receptors GF_release->GF_receptors Activate Angiogenesis Angiogenesis GF_release->Angiogenesis PI3K_Akt PI3K/Akt Pathway GF_receptors->PI3K_Akt RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway GF_receptors->RAS_RAF_MEK_ERK Proliferation Cell Proliferation PI3K_Akt->Proliferation Migration Cell Migration & Invasion PI3K_Akt->Migration RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Migration Adherens_Junctions Disruption of Adherens Junctions Src_signaling->Adherens_Junctions NFkB->Proliferation Metastasis Metastasis Angiogenesis->Metastasis Migration->Metastasis Adherens_Junctions->Migration

Caption: Key signaling pathways modulated by heparanase activity.

Conclusion and Future Directions

This compound represents a fascinating example of a pro-inhibitor, where the parent molecule undergoes conversion to more active species that target a different class of enzymes than the parent compound. This dual-inhibitory profile, directly targeting sialidases and indirectly inhibiting β-glucuronidases and heparanase, makes it a valuable tool for studying glycosidase function and a promising scaffold for the development of novel therapeutics.

Future research should focus on:

  • Synthesizing and evaluating this compound analogs: Modifications to the this compound structure could enhance its stability, improve its pharmacokinetic properties, and allow for more controlled release of the active breakdown products at target sites.

  • Elucidating the precise in vivo breakdown mechanism: A deeper understanding of the factors that trigger this compound degradation in a physiological context will be crucial for its therapeutic development.

  • Exploring the full therapeutic potential: Given the involvement of the target enzymes in a wide range of diseases, the therapeutic applications of this compound and its derivatives warrant further investigation in preclinical models of cancer, inflammation, and infectious diseases.

This guide provides a solid foundation for researchers and drug developers to understand and leverage the unique properties of this compound as a pro-inhibitor, paving the way for innovative approaches to glycosidase-targeted therapies.

References

The Structure-Activity Relationship of Siastatin B Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Glycosidase Inhibition

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Siastatin B derivatives for researchers, scientists, and drug development professionals. This compound, a natural product isolated from Streptomyces verticillus, is a potent inhibitor of several classes of glycosidases, including sialidases, β-D-glucuronidases, and N-acetyl-glucosaminidases.[1][2] Its broad-spectrum activity and unique chemical structure have made it a compelling target for the development of novel therapeutics. This document delves into the nuances of its mechanism, the inhibitory activities of its derivatives, and the experimental protocols crucial for their evaluation.

The Surprising Mechanism of Action: A Pro-Inhibitor Strategy

Initial assumptions about this compound's inhibitory mechanism against β-glucuronidases and heparanase were challenged by the observation that its bulky structure is not well-suited for the active sites of these enzymes.[1][2] Crystallographic studies have revealed a fascinating insight: this compound itself is not the direct inhibitor of these enzymes. Instead, it functions as a "pro-inhibitor," undergoing in-situ degradation to form two more active compounds: a hemiaminal, galacturonic-noeuromycin, and a 3-geminal diol iminosugar (3-GDI).[1][2] This discovery is pivotal to understanding the SAR of this compound and its derivatives, as the true inhibitory potency lies in the stability and formation of these breakdown products.

SiastatinB_Breakdown SiastatinB This compound Breakdown In-situ Degradation SiastatinB->Breakdown pH-dependent Hemiaminal Hemiaminal (galacturonic-noeuromycin) Breakdown->Hemiaminal GDI 3-Geminal Diol Iminosugar (3-GDI) Breakdown->GDI Inhibition Enzyme Inhibition Hemiaminal->Inhibition GDI->Inhibition Enzyme β-Glucuronidase / Heparanase Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Compound_Prep Prepare serial dilutions of test compound Preincubation Pre-incubate enzyme with test compound or vehicle Compound_Prep->Preincubation Enzyme_Prep Prepare enzyme solution in assay buffer Enzyme_Prep->Preincubation Substrate_Prep Prepare substrate solution in assay buffer Initiation Initiate reaction by adding substrate Substrate_Prep->Initiation Preincubation->Initiation Incubation Incubate at optimal temperature and time Initiation->Incubation Termination Stop reaction with a quenching agent Incubation->Termination Measurement Measure product formation (e.g., absorbance or fluorescence) Termination->Measurement Calculation Calculate percent inhibition Measurement->Calculation IC50_Determination Determine IC50/Ki values Calculation->IC50_Determination

References

The Inhibitory Spectrum of Siastatin B Against Sialidases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siastatin B, a natural product isolated from Streptomyces verticillus, is a potent and broad-spectrum inhibitor of sialidases (also known as neuraminidases). These enzymes play crucial roles in various biological and pathological processes, including viral infection, bacterial pathogenesis, and cancer progression, by cleaving terminal sialic acid residues from glycoconjugates. As a transition-state analog inhibitor, this compound mimics the oxocarbenium ion-like transition state of the sialidase-catalyzed reaction, leading to its effective inhibition of a wide range of sialidases from viral, bacterial, and human origins.[1][2][3] This technical guide provides an in-depth overview of the inhibitory spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Data Presentation: Quantitative Inhibition of Sialidases by this compound

The inhibitory potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the available quantitative data for the inhibition of various sialidases by this compound. It is important to note that comprehensive quantitative data for this compound against a wide array of sialidases is not extensively documented in publicly available literature.

Sialidase SourceSialidase TypeIC50 (µM)Ki (µM)Conditions
Homo sapiensNEU2 (Cytosolic)71150pH 4.0
Homo sapiensNEU2 (Cytosolic)284250pH 6.0
Clostridium perfringensNanH>1000--
Clostridium perfringensNanI150--
Clostridium perfringensNanJ500--
Streptococcus pneumoniaeNanBSimilar to Neu5Ac2en (micromolar range)--

Experimental Protocols

The determination of the inhibitory activity of this compound against sialidases can be performed using various methods, with fluorometric and High-Performance Liquid Chromatography (HPLC)-based assays being the most common.

Fluorometric Sialidase Inhibition Assay

This method utilizes a fluorogenic substrate, typically 4-methylumbelliferyl-N-acetylneuraminic acid (4-MU-NANA), which upon cleavage by a sialidase, releases the highly fluorescent 4-methylumbelliferone (4-MU). The increase in fluorescence is directly proportional to the enzyme activity.

Materials:

  • Sialidase enzyme (from desired source)

  • This compound (or other test inhibitor)

  • 4-Methylumbelliferyl-N-acetylneuraminic acid (4-MU-NANA) substrate

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH adjusted to the optimum for the specific sialidase)

  • Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the sialidase enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations to be tested.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank: Assay buffer only.

      • Control (No Inhibitor): Sialidase enzyme and assay buffer.

      • Inhibitor Wells: Sialidase enzyme and the various dilutions of this compound.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the 4-MU-NANA substrate to all wells except the blank. The final substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme for 4-MU-NANA.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Fluorescence Measurement:

    • Stop the reaction by adding the stop solution to all wells.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 4-MU (e.g., Ex: 365 nm, Em: 445 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the inhibition constant (Ki) for competitive inhibition, perform the assay at multiple substrate concentrations and analyze the data using methods such as Dixon plots or non-linear regression analysis of the Michaelis-Menten equation.

HPLC-Based Sialidase Inhibition Assay

This method is particularly useful for natural substrates and provides a direct measure of the released sialic acid.

Materials:

  • Sialidase enzyme

  • This compound

  • Sialoglycoconjugate substrate (e.g., fetuin, gangliosides)

  • Assay Buffer

  • Derivatizing agent (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB)

  • HPLC system with a fluorescence detector and a suitable column (e.g., C18)

Procedure:

  • Enzymatic Reaction:

    • Set up reaction mixtures containing the sialidase enzyme, the sialoglycoconjugate substrate, and varying concentrations of this compound in the appropriate assay buffer.

    • Include control reactions without the inhibitor.

    • Incubate the reactions at 37°C for a defined period.

    • Terminate the reaction, for example, by heat inactivation or addition of a quenching agent.

  • Derivatization of Released Sialic Acid:

    • To the reaction mixtures, add the DMB derivatizing solution.

    • Incubate at a specific temperature (e.g., 50-60°C) for a set time to allow for the formation of a fluorescent derivative of the released sialic acid.

  • HPLC Analysis:

    • Inject the derivatized samples into the HPLC system.

    • Separate the fluorescently labeled sialic acid from other components on the column using an appropriate mobile phase.

    • Detect the fluorescent derivative using a fluorescence detector.

  • Data Analysis:

    • Quantify the amount of released sialic acid by comparing the peak area to a standard curve of known sialic acid concentrations.

    • Calculate the percentage of inhibition and determine the IC50 and Ki values as described in the fluorometric assay protocol.

Mandatory Visualizations

Sialidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Sialidase Enzyme Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Inhibitor This compound Inhibitor->Preincubation Substrate Fluorogenic Substrate (4-MU-NANA) Reaction Reaction Initiation (+ Substrate) Substrate->Reaction Preincubation->Reaction Add Incubation Incubation (37°C) Reaction->Incubation Termination Reaction Termination (+ Stop Solution) Incubation->Termination Add Measurement Fluorescence Measurement Termination->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, Ki) Measurement->Data_Analysis

Caption: Workflow for a fluorometric sialidase inhibition assay.

Competitive_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I This compound ES->E + P P Product

Caption: Competitive inhibition mechanism of this compound on sialidases.

Conclusion

This compound stands out as a versatile and potent inhibitor of a wide array of sialidases. Its broad inhibitory spectrum makes it an invaluable tool for studying the roles of sialidases in various biological systems and a promising lead compound for the development of therapeutics targeting sialidase-mediated pathologies. While the available quantitative data provides a solid foundation, further comprehensive studies are warranted to fully elucidate the inhibitory profile of this compound against a broader range of viral, bacterial, and human sialidases. The standardized protocols provided herein offer a robust framework for conducting such investigations, which will undoubtedly contribute to a deeper understanding of sialobiology and the development of novel therapeutic strategies.

References

An In-Depth Technical Guide on the Putative Biosynthesis of Siastatin B in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The biosynthetic pathway of Siastatin B in Streptomyces has not been fully elucidated in publicly available scientific literature. Therefore, this document presents a hypothetical pathway based on established principles of secondary metabolism in Streptomyces and analogous biosynthetic pathways of related compounds. The experimental protocols provided are general methods that would be applicable to the study of such a pathway. All quantitative data is illustrative, as specific data for this compound biosynthesis is not available.

Introduction

This compound is a potent inhibitor of glycoside hydrolases, including sialidases, and was first isolated from Streptomyces verticillus.[1][2] Its unique piperidine carboxylate structure suggests a complex biosynthetic origin, likely involving a specialized secondary metabolic pathway. This guide provides a speculative overview of the core biosynthetic steps, potential enzymatic machinery, and the experimental approaches required to fully characterize the pathway.

Hypothetical Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound is envisioned to proceed through a pathway that combines elements of amino acid metabolism and polyketide synthesis, a common theme in the generation of complex alkaloids in Streptomyces. The central piperidine ring is likely derived from L-lysine, which undergoes a series of modifications including cyclization, oxidation, and acylation.

Core Intermediates and Enzymatic Steps:

  • Initiation: The pathway is proposed to start with the activation of L-lysine.

  • Cyclization and Dehydrogenation: The activated lysine would undergo cyclization to form a piperidine ring intermediate.

  • Carboxylation: Introduction of a carboxyl group.

  • N-Acetylation: The final step would involve the transfer of an acetyl group to the piperidine nitrogen.

A diagram illustrating this hypothetical pathway is presented below.

SiastatinB_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway Putative this compound Biosynthetic Pathway L-Lysine L-Lysine Activated Lysine Activated L-Lysine L-Lysine->Activated Lysine Lysine Activase (Putative) Acetyl-CoA Acetyl-CoA This compound This compound Acetyl-CoA->this compound Acetyl Group Donor Piperideine_Intermediate Piperideine Intermediate Activated Lysine->Piperideine_Intermediate Cyclase/ Dehydrogenase (Putative) Piperidine_Carboxylate Piperidine Carboxylate Piperideine_Intermediate->Piperidine_Carboxylate Carboxylase (Putative) Piperidine_Carboxylate->this compound N-Acetyltransferase (Putative)

Figure 1: Hypothetical biosynthetic pathway of this compound.

Quantitative Data (Illustrative)

As no specific quantitative data for this compound biosynthesis has been published, the following table provides an example of the types of data that would be collected in such a study.

ParameterValueUnitsExperimental Context
Precursor Uptake
L-Lysine Consumption5.2 ± 0.4mmol/g dry cell weightFed-batch fermentation of S. verticillus
Acetyl-CoA Pool1.8 ± 0.2nmol/mg proteinIntracellular metabolite analysis during stationary phase
Enzyme Kinetics (Putative N-Acetyltransferase)
Km (Piperidine Carboxylate)150 ± 25µMIn vitro assay with purified recombinant enzyme
Km (Acetyl-CoA)80 ± 15µMIn vitro assay with purified recombinant enzyme
Vmax25 ± 3nmol/min/mg proteinIn vitro assay with purified recombinant enzyme
Product Yield
This compound Titer120 ± 15mg/LOptimized fermentation conditions in a 5L bioreactor
Specific Productivity0.05 ± 0.01mg/g dry cell weight/hCalculated during the exponential growth phase

Experimental Protocols

The full characterization of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential for this research.

1. Identification of the this compound Biosynthetic Gene Cluster (BGC)

  • Objective: To locate the genes responsible for this compound biosynthesis in the Streptomyces verticillus genome.

  • Methodology: Genome Mining

    • DNA Extraction and Sequencing: High-quality genomic DNA will be extracted from a pure culture of S. verticillus. The genome will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a complete and accurate genome sequence.

    • Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters).[3][4] These tools identify putative BGCs based on the presence of key enzyme-encoding genes (e.g., non-ribosomal peptide synthetases, polyketide synthases, tailoring enzymes like acetyltransferases).

    • Candidate Gene Cluster Identification: BGCs containing genes homologous to those involved in piperidine alkaloid biosynthesis (e.g., lysine cyclases, dehydrogenases, carboxylases, and N-acetyltransferases) will be prioritized as candidate this compound clusters.

2. Functional Characterization of Biosynthetic Genes

  • Objective: To confirm the role of candidate genes in this compound biosynthesis.

  • Methodology: Gene Knockout and Heterologous Expression

    • Gene Inactivation: Targeted gene knockouts of key putative biosynthetic genes (e.g., the N-acetyltransferase) will be performed in S. verticillus using CRISPR/Cas9-based methods or traditional homologous recombination.

    • Metabolite Analysis: The resulting mutant strains will be fermented, and the culture extracts will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of this compound and any potential intermediates. The disappearance of this compound in a mutant strain would confirm the involvement of the knocked-out gene.

    • Heterologous Expression: The entire putative BGC will be cloned into a suitable expression vector and introduced into a genetically tractable, heterologous host such as Streptomyces coelicolor or Streptomyces albus.[5] Production of this compound by the heterologous host will definitively link the cloned gene cluster to its biosynthesis.

3. In Vitro Enzyme Assays

  • Objective: To characterize the biochemical function and kinetics of the enzymes in the pathway.

  • Methodology: Recombinant Protein Expression and Activity Assays

    • Gene Cloning and Protein Expression: Individual biosynthetic genes will be cloned into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The recombinant proteins will be overexpressed in E. coli and purified using affinity chromatography.

    • Enzyme Activity Assay (Example: Putative N-Acetyltransferase):

      • The assay mixture will contain the purified enzyme, the putative piperidine carboxylate substrate, and Acetyl-CoA in a suitable buffer.

      • The reaction will be incubated at an optimal temperature and pH.

      • The formation of this compound will be monitored over time using HPLC-MS.

      • Kinetic parameters (Km and Vmax) will be determined by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

While the precise biosynthetic pathway of this compound in Streptomyces remains to be experimentally validated, this guide provides a robust framework for its elucidation. The combination of genome mining, genetic manipulation, and in vitro biochemical analysis will be crucial in uncovering the enzymatic logic behind the formation of this important glycosidase inhibitor. Such knowledge will not only provide fundamental insights into the biosynthesis of piperidine alkaloids but also open avenues for the engineered production of this compound and novel analogues with potentially enhanced therapeutic properties.

References

Methodological & Application

Determining the IC50 Value of Siastatin B for Target Glycosidases

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siastatin B is a potent, broad-spectrum inhibitor of various glycosidases, a class of enzymes crucial in numerous biological processes.[1][2] Its inhibitory activity extends to several key enzymes, including sialidases (neuraminidases), β-D-glucuronidases, N-acetyl-glucosaminidases, and heparanases.[1][3] The mechanism of inhibition by this compound is complex and may involve the in situ formation of more direct inhibitory molecules, such as a hemiaminal or a 3-geminal diol iminosugar.[2] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against a target glycosidase, using a fluorescence-based enzymatic assay. The IC50 value is a critical parameter for characterizing the potency of an inhibitor.[4]

Principle of the Assay

The IC50 value is determined by measuring the enzymatic activity of a target glycosidase at various concentrations of this compound. This protocol utilizes a fluorogenic substrate that is cleaved by the enzyme to produce a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. By plotting the enzyme activity against the logarithm of the this compound concentration, a dose-response curve is generated, from which the IC50 value can be calculated.[5][6] This value represents the concentration of this compound required to inhibit 50% of the enzyme's activity under the specified assay conditions.[4]

Materials and Reagents

  • Enzyme: Purified target glycosidase (e.g., human β-glucuronidase (GUSB) or influenza neuraminidase).

  • Inhibitor: this compound.

  • Substrate:

    • For β-glucuronidase: 4-Methylumbelliferyl β-D-glucuronide (4-MUG).

    • For neuraminidase: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][5][7]

  • Assay Buffer: Buffer composition is enzyme-dependent.

    • For β-glucuronidase: 50 mM HEPES, pH 7.4.[6]

    • For neuraminidase: 2-(N-morpholino)ethanesulfonic acid (MES) with 4 mM CaCl2, pH 6.5.[7]

  • Stop Solution: e.g., 0.2 M Glycine-NaOH, pH 10.4.

  • Instrumentation: Fluorescence microplate reader.

  • Other: Black, flat-bottom 96-well microplates, multichannel pipettes, sterile tubes, and tips.

Experimental Protocols

This section details the protocols for determining the IC50 of this compound against two representative glycosidases: β-glucuronidase and neuraminidase.

Protocol 1: β-Glucuronidase (GUSB) Inhibition Assay
  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.4.

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in the assay buffer.

    • This compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations to be tested.

    • Enzyme Solution: Dilute the purified human β-glucuronidase (GUSB) in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Substrate Solution: Prepare a working solution of 4-MUG in the assay buffer. The final concentration in the assay should be at or near the Michaelis constant (Km) of the enzyme for the substrate.

  • Assay Procedure:

    • Add a fixed volume of the enzyme solution to each well of a black 96-well microplate.

    • Add an equal volume of the different this compound dilutions to the respective wells. Include a control well with assay buffer instead of the inhibitor (for 100% activity) and a blank well with assay buffer instead of the enzyme.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a fixed volume of the 4-MUG substrate solution to all wells.

    • Incubate the plate at 37°C, protected from light.

    • After a specific incubation time (e.g., 30-60 minutes), stop the reaction by adding the stop solution.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

Protocol 2: Neuraminidase Inhibition Assay
  • Preparation of Reagents:

    • Assay Buffer: Prepare MES buffer with 4 mM CaCl2, pH 6.5.

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in the assay buffer.

    • This compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer.

    • Enzyme Solution: Dilute the purified neuraminidase in the assay buffer to a working concentration.

    • Substrate Solution: Prepare a working solution of MUNANA in the assay buffer.[5]

  • Assay Procedure:

    • The procedure is analogous to the β-glucuronidase assay.

    • Add enzyme and this compound dilutions to the wells and pre-incubate.

    • Initiate the reaction by adding the MUNANA substrate.[5]

    • Incubate at 37°C.

    • Stop the reaction with a suitable stop solution.

    • Measure fluorescence with excitation at ~355 nm and emission at ~460 nm.[5]

Data Presentation and Analysis

The raw fluorescence data is first corrected by subtracting the blank values. The percent inhibition for each this compound concentration is then calculated using the following formula:

% Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))

A dose-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).[8][9]

Example Data: Inhibition of Human β-Glucuronidase (GUSB) by a this compound Analog

The following table presents example data for the inhibition of human β-glucuronidase by a synthetic analog of a this compound breakdown product. This data is illustrative and serves as a template for presenting experimental results.

This compound Analog Conc. (µM)% Inhibition
0.015.2
0.0315.8
0.135.1
0.348.9
1.065.4
3.082.1
10.095.3
30.098.7

IC50 Value: Based on the sigmoidal curve fit of the data above, the calculated IC50 value for this this compound analog against GUSB is approximately 0.35 µM . Actual IC50 values for this compound itself against GUSB have been reported in the low to submicromolar range.[3]

Visualizations

Signaling Pathway

Glycosidase_Inhibition Enzyme Inhibition by this compound Enzyme Glycosidase (e.g., GUSB, Neuraminidase) Product Fluorescent Product Enzyme->Product Catalysis Inhibited_Enzyme No Catalysis Enzyme->Inhibited_Enzyme Substrate Fluorogenic Substrate (e.g., 4-MUG, MUNANA) Substrate->Enzyme SiastatinB This compound SiastatinB->Enzyme Binding

Caption: Enzyme inhibition by this compound.

Experimental Workflow

IC50_Workflow IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Enzyme Solution - this compound Dilutions - Substrate Solution Plate_Setup Plate Setup: Add Enzyme and this compound to 96-well plate Reagent_Prep->Plate_Setup Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Reaction_Start Initiate Reaction: Add Substrate Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction: Add Stop Solution Incubation->Reaction_Stop Measurement Measure Fluorescence Reaction_Stop->Measurement Data_Processing Process Data: - Subtract Blank - Calculate % Inhibition Measurement->Data_Processing Curve_Fitting Generate Dose-Response Curve Data_Processing->Curve_Fitting IC50_Calc Calculate IC50 Value Curve_Fitting->IC50_Calc

Caption: Workflow for IC50 determination.

Conclusion

This application note provides a comprehensive and detailed protocol for determining the IC50 value of this compound against target glycosidases. The fluorescence-based assays described are robust, sensitive, and adaptable for high-throughput screening. Accurate determination of the IC50 is fundamental for understanding the inhibitory potency of this compound and is a critical step in the evaluation of its therapeutic potential.

References

Application Notes and Protocols for Employing Siastatin B in Viral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Siastatin B, a potent neuraminidase inhibitor, to investigate the critical processes of viral entry and replication. This document outlines the mechanism of action of this compound, offers detailed protocols for key virological assays, and presents a framework for interpreting the resulting data.

Introduction to this compound

This compound is a natural iminosugar that acts as a broad-spectrum inhibitor of sialidases, also known as neuraminidases.[1] It functions as a structural analogue of sialic acid, the natural substrate for neuraminidase enzymes. Viral neuraminidases are crucial for the life cycle of many enveloped viruses, such as influenza, parainfluenza, and Newcastle disease virus. These enzymes facilitate the release of newly formed viral particles from the surface of infected host cells by cleaving sialic acid residues, thereby preventing viral aggregation and promoting spread to new cells.[2] By competitively inhibiting viral neuraminidase, this compound effectively halts this process, leading to a reduction in viral replication and propagation. This compound has been shown to inhibit a wide range of viral, bacterial, and human sialidases with micromolar potency.[1]

Mechanism of Action: Inhibition of Viral Neuraminidase

The primary mechanism by which this compound impedes viral replication is through the competitive inhibition of viral neuraminidase. The binding of this compound to the active site of the neuraminidase enzyme prevents it from cleaving terminal sialic acid residues on the host cell surface and on newly formed virions. This inhibition results in the aggregation of progeny virions at the cell surface, preventing their release and subsequent infection of neighboring cells.

G cluster_0 Viral Replication Cycle cluster_1 Mechanism of this compound Inhibition Virus Virus Host_Cell Host_Cell Virus->Host_Cell Attachment & Entry Viral_Replication Viral_Replication Host_Cell->Viral_Replication Replication Progeny_Virions Progeny_Virions Viral_Replication->Progeny_Virions Assembly Budding Budding Progeny_Virions->Budding Budding Release Release of Progeny Virions (Blocked) Budding->Release Neuraminidase Action New_Infection New_Infection Release->New_Infection Spread Siastatin_B This compound Neuraminidase Viral Neuraminidase Siastatin_B->Neuraminidase Competitive Inhibition

Caption: Mechanism of this compound in inhibiting viral release.

Quantitative Data

While specific IC50 values for this compound against a wide range of viral neuraminidases are not extensively published, its inhibitory activity is consistently reported to be in the micromolar range. Researchers should empirically determine the optimal concentration for their specific virus and cell system through dose-response experiments. The following table provides a general reference for the expected potency of neuraminidase inhibitors.

InhibitorVirus TargetAssay TypeReported IC50 Range
This compound Various Viral SialidasesNeuraminidase InhibitionMicromolar (µM)
ZanamivirInfluenza A and BNeuraminidase InhibitionNanomolar (nM) to low µM
Oseltamivir CarboxylateInfluenza A and BNeuraminidase InhibitionNanomolar (nM) to low µM

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on viral entry and replication.

Neuraminidase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of viral neuraminidase.

Materials:

  • Purified viral neuraminidase or virus stock

  • This compound

  • Fluorogenic neuraminidase substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound in assay buffer to create a dose-response curve (e.g., ranging from 0.1 µM to 100 µM).

    • Prepare the MUNANA substrate solution in assay buffer according to the manufacturer's instructions.

    • Dilute the purified neuraminidase or virus stock in assay buffer to a concentration that yields a robust signal within the linear range of the assay. This should be determined in a preliminary experiment.

  • Assay Setup:

    • In a 96-well black microplate, add a fixed volume of the diluted neuraminidase/virus to each well.

    • Add an equal volume of the serially diluted this compound solutions to the respective wells. Include a "no inhibitor" control (assay buffer only) and a "no enzyme" control (assay buffer instead of enzyme).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Stop the reaction by adding the stop solution to each well.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450 nm for MUNANA).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

G start Start prep Prepare Reagents (this compound dilutions, Enzyme, Substrate) start->prep setup Assay Setup in 96-well plate (Enzyme + this compound) prep->setup incubation1 Pre-incubation (37°C, 30 min) setup->incubation1 reaction Add Substrate (MUNANA) incubation1->reaction incubation2 Incubation (37°C, 30-60 min) reaction->incubation2 stop Stop Reaction incubation2->stop read Measure Fluorescence stop->read analysis Data Analysis (Calculate % Inhibition, Determine IC50) read->analysis end End analysis->end

Caption: Workflow for a Neuraminidase Inhibition Assay.

Plaque Reduction Assay

This cell-based assay determines the effect of this compound on the ability of a virus to form plaques, which is a measure of infectious virus particles.

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza virus)

  • Virus stock

  • This compound

  • Cell culture medium

  • Overlay medium (e.g., containing low-melting-point agarose or Avicel)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed the host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Virus Dilution and Infection:

    • Prepare serial dilutions of the virus stock in serum-free medium.

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral attachment.

  • This compound Treatment:

    • Prepare different concentrations of this compound in the overlay medium. A dose-response range should be tested to determine the EC50 (effective concentration that inhibits plaque formation by 50%).

    • After the 1-hour infection period, remove the virus inoculum and wash the cells with PBS.

    • Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a "no inhibitor" control.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the control wells.

  • Plaque Visualization and Counting:

    • Fix the cells with a solution like 10% formalin.

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the "no inhibitor" control.

    • Plot the percentage of plaque reduction against the logarithm of the this compound concentration to determine the EC50 value.

G start Start seed Seed Host Cells start->seed infect Infect Cells with Virus seed->infect treat Add Overlay with this compound infect->treat incubate Incubate (2-3 days) treat->incubate fix_stain Fix and Stain Plaques incubate->fix_stain count Count Plaques fix_stain->count analyze Analyze Data (Calculate EC50) count->analyze end End analyze->end

Caption: Workflow for a Plaque Reduction Assay.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced from infected cells in the presence of an inhibitor.

Materials:

  • Susceptible host cell line

  • Virus stock

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

Protocol:

  • Cell Seeding and Infection:

    • Seed host cells in a 96-well plate and grow to confluency.

    • Infect the cells with a known MOI of the virus (e.g., 0.01-0.1) for 1 hour at 37°C.

  • This compound Treatment:

    • After infection, remove the virus inoculum and wash the cells.

    • Add fresh medium containing serial dilutions of this compound to the wells. Include a "no inhibitor" control.

  • Incubation:

    • Incubate the plates at 37°C for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).

  • Harvesting Progeny Virus:

    • At the end of the incubation period, collect the cell culture supernatants from each well. These supernatants contain the progeny virions.

  • Titration of Progeny Virus:

    • Determine the viral titer in each supernatant sample using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis:

    • Calculate the reduction in viral yield (in PFU/mL or TCID50/mL) for each this compound concentration compared to the "no inhibitor" control.

    • Plot the viral yield against the this compound concentration to determine the concentration that results in a significant reduction in viral production.

G start Start seed_infect Seed and Infect Host Cells start->seed_infect treat Treat with this compound seed_infect->treat incubate Incubate (24-48 hours) treat->incubate harvest Harvest Supernatants incubate->harvest titrate Titrate Progeny Virus (Plaque Assay or TCID50) harvest->titrate analyze Analyze Data (Calculate Viral Yield Reduction) titrate->analyze end End analyze->end

Caption: Workflow for a Viral Yield Reduction Assay.

Conclusion

This compound is a valuable tool for investigating the roles of viral neuraminidases in the processes of viral entry and replication. The protocols provided in these application notes offer a solid foundation for researchers to design and execute experiments to elucidate the antiviral effects of this compound. Due to the variability between different viruses and cell systems, it is crucial to perform dose-response experiments to determine the optimal working concentration of this compound for each specific application. The insights gained from these studies can contribute significantly to our understanding of viral pathogenesis and aid in the development of novel antiviral therapeutics.

References

Application Notes and Protocols for Siastatin B in Glycoconjugate Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Siastatin B, a potent glycosidase inhibitor, in glycoconjugate research. This document includes a summary of its inhibitory activity, detailed experimental protocols for both in vitro and cell-based assays, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

This compound is a natural product isolated from Streptomyces verticillus.[1] It is a powerful inhibitor of several classes of glycosidases, primarily sialidases (neuraminidases), but also β-d-glucuronidases and N-acetyl-glucosaminidases.[1][2] Its ability to mimic the transition state of the sialidase-catalyzed reaction makes it a valuable tool for studying the role of sialic acids in various biological processes.[2][3][4] Sialic acids are terminal monosaccharides on many glycoconjugates and are involved in cell-cell recognition, signaling, and pathogenesis.[3][5] Inhibition of sialidases by this compound can alter the sialylation status of cells and modulate these processes.[3] These notes provide detailed protocols for utilizing this compound to investigate its effects on enzyme activity and cellular functions.

Data Presentation: Inhibitory Activity of this compound

This compound exhibits a broad range of inhibitory activity against sialidases from various sources, including viral, bacterial, and mammalian enzymes.[2][4][6] The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), can vary depending on the specific enzyme, substrate, and assay conditions such as pH.[6]

Enzyme/Organism SourceEnzyme TypeSubstratepHIC50 (µM)Ki (µM)Reference
HumanCytosolic Sialidase (NEU2)4-MU-NANA6.0284250[6]
HumanCytosolic Sialidase (NEU2)4-MU-NANA4.071150[6]
RatCytosolic Sialidase (Liver)--0.99-[6]
RatCytosolic Sialidase (Brain)--0.99-[6]
RatCytosolic Sialidase (Mammary Gland)--0.99-[6]
StreptomycesSialidase----[3]
Clostridium perfringensSialidaseSialolactose~6.0-17-43[3][6]
ViralSialidase--~10-[6]
Bacterial (general)Sialidase--27-80-[6]

Note: The IC50 and Ki values are dependent on experimental conditions. Researchers should consider these values as a starting point for determining the optimal concentration of this compound for their specific application.

Experimental Protocols

In Vitro Sialidase Activity Assay using a Fluorogenic Substrate

This protocol describes a method to determine the inhibitory activity of this compound against a sialidase using the fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MU-NANA).

Materials:

  • Purified sialidase

  • This compound

  • 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MU-NANA)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)

  • Stop Solution (e.g., 0.5 M Sodium Carbonate, pH 10.5)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations to be tested.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of sialidase to each well. Add the different concentrations of this compound to the respective wells. Include a control well with enzyme but no inhibitor. Incubate for 15-30 minutes at 37°C.

  • Initiate the Reaction: Add the 4-MU-NANA substrate to each well to start the reaction. The final substrate concentration should be at or below its Km value for the enzyme.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Measure Fluorescence: Read the fluorescence of the released 4-methylumbelliferone (4-MU) using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Analysis of Cell Surface Sialylation using Lectin Staining and Flow Cytometry

This protocol details how to assess the effect of this compound on the sialylation of cell surface glycoconjugates using fluorescently labeled lectins. Sambucus nigra agglutinin (SNA) specifically binds to α-2,6-linked sialic acids, while Maackia amurensis lectin II (MAL-II) binds to α-2,3-linked sialic acids.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Fluorescently labeled lectins (e.g., FITC-SNA, FITC-MAL-II)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) in complete culture medium for 24-72 hours. Include an untreated control.

  • Cell Harvesting and Fixation: For adherent cells, detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation. Wash the cells with cold PBS. Fix the cells with fixation buffer for 15-20 minutes at room temperature.

  • Washing and Blocking: Wash the fixed cells twice with PBS. Resuspend the cells in blocking buffer and incubate for 30 minutes at 4°C to minimize non-specific binding.

  • Lectin Staining: Aliquot the cells into tubes. Add the fluorescently labeled lectin (e.g., FITC-SNA or FITC-MAL-II) at a predetermined optimal concentration. Incubate for 30-60 minutes at 4°C in the dark. Include unstained cells and cells stained with an isotype control (if using antibody-based detection of biotinylated lectins) as controls.

  • Washing: Wash the cells twice with blocking buffer to remove unbound lectin.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer.[7] Acquire data for at least 10,000 events per sample.

  • Data Analysis: Analyze the geometric mean fluorescence intensity (gMFI) of the lectin staining. A decrease in gMFI in this compound-treated cells compared to the control indicates a reduction in cell surface sialylation.

Cell Viability and Apoptosis Assay

This protocol outlines a method to determine the effect of this compound-induced changes in sialylation on cell viability and apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, WST-1)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • 96-well clear microplate for viability assay

  • Flow cytometer for apoptosis assay

Procedure:

Cell Viability (MTT Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Apoptosis (Annexin V/PI Staining):

  • Cell Treatment: Treat cells with this compound as described for the viability assay.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+). An increase in the Annexin V+ populations in this compound-treated cells suggests an induction of apoptosis.

Mandatory Visualizations

Caption: Mechanism of this compound as a transition-state analog inhibitor of sialidase.

SiastatinB_Workflow cluster_workflow Experimental Workflow: Assessing this compound Effects on Cell Surface Sialylation start Start: Cell Culture treatment Treat cells with this compound (and untreated control) start->treatment harvest Harvest and Fix Cells treatment->harvest staining Lectin Staining (e.g., FITC-SNA/MAL-II) harvest->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Analysis: Compare Mean Fluorescence Intensity flow_cytometry->data_analysis conclusion Conclusion: Determine effect of this compound on cell surface sialylation data_analysis->conclusion

References

Application Notes & Protocols: Methodology for Assessing Siastatin B Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Siastatin B is a potent natural iminosugar inhibitor of several glycosidase classes, primarily sialidases (neuraminidases), β-d-glucuronidases, and N-acetyl-glucosaminidases.[1][2][3][4] Its inhibitory action stems from its structural similarity to 5-N-acetylneuraminic acid, allowing it to compete for the active sites of these enzymes.[1][2] Recent studies have elucidated that this compound is converted into hemiaminal and 3-geminal diol iminosugar (3-GDI) derivatives, which are the active inhibitory compounds.[1][3][4] Notably, this compound also exhibits inhibitory activity against human heparanase, an enzyme implicated in tumor metastasis and angiogenesis, highlighting its potential as an anti-cancer agent.[1][2]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, focusing on its enzymatic inhibition and its effects on cancer cell viability, apoptosis, and migration.

Section 1: Enzymatic Inhibition Assays

A primary mechanism of this compound is the direct inhibition of enzymes like sialidases. The following protocol describes a common fluorometric method to quantify this inhibition.

Neuraminidase (Sialidase) Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of neuraminidase. The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-Methylumbelliferone).[5]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2x Assay Buffer (e.g., 66 mM MES, 8 mM CaCl₂, pH 6.5).

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare a stock solution of the neuraminidase enzyme in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

    • Prepare a stock solution of MUNANA substrate (e.g., 10 mM in DMSO) and dilute to the desired final concentration in Assay Buffer just before use.

    • Prepare a Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.4).

  • Assay Procedure (96-well plate format):

    • Add 25 µL of serially diluted this compound or vehicle control to appropriate wells.

    • Add 25 µL of the diluted neuraminidase enzyme to all wells except the substrate blank.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Terminate the reaction by adding 100 µL of Stop Solution to all wells.

    • Measure the fluorescence using a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis:

    • Subtract the background fluorescence (substrate blank) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation:

This compound Conc. (µM)% Inhibition (Mean ± SD)
0 (Vehicle)0 ± 2.5
0.115.2 ± 3.1
148.9 ± 4.5
1085.7 ± 2.8
10098.1 ± 1.9

Note: The data presented in this table is illustrative and will vary depending on the specific enzyme source and assay conditions.

Logical Workflow for Neuraminidase Inhibition Assay:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound dilutions D Add this compound to plate A->D B Prepare Neuraminidase solution E Add Neuraminidase to plate B->E C Prepare MUNANA substrate G Add MUNANA substrate C->G F Pre-incubate (30 min) D->F E->F F->G H Incubate (60 min) G->H I Add Stop Solution H->I J Measure Fluorescence I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Caption: Workflow for the Neuraminidase Inhibition Assay.

Section 2: Cellular Assays for Anti-Cancer Efficacy

The inhibitory effect of this compound on enzymes like heparanase suggests its potential to modulate cancer cell behavior. The following protocols are designed to assess these effects.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Experimental Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a metastatic breast or lung cancer cell line) in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.

    • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • At the end of the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the this compound concentration.

Data Presentation:

This compound Conc. (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 5.2
195.3 ± 4.8
1078.1 ± 6.1
5052.4 ± 5.5
10035.9 ± 4.2

Note: This data is illustrative and will depend on the cell line and incubation time.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, to determine if this compound induces programmed cell death.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described for the MTT assay (Section 2.1).

  • Caspase-Glo® 3/7 Assay (Promega) or similar:

    • At the end of the treatment period, allow the 96-well plate and its contents to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Express the data as fold-change in caspase activity relative to the vehicle control.

Data Presentation:

This compound Conc. (µM)Caspase-3/7 Activity (Fold Change) (Mean ± SD)
0 (Vehicle)1.0 ± 0.1
101.2 ± 0.2
502.5 ± 0.3
1004.8 ± 0.5

Note: This data is for illustrative purposes.

Signaling Pathway for this compound-Induced Apoptosis:

G A This compound B Sialidase Inhibition A->B C Alteration of Cell Surface Sialylation B->C D Induction of Apoptotic Signaling C->D E Caspase-8 Activation D->E F Caspase-9 Activation D->F G Caspase-3/7 Activation E->G F->G H Apoptosis G->H

Caption: Proposed pathway for this compound-induced apoptosis.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells, which is relevant to its potential anti-metastatic properties.

Experimental Protocol:

  • Cell Culture:

    • Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

    • Wash the wells with PBS to remove dislodged cells.

  • Treatment:

    • Replace the PBS with a complete medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure at each time point for each treatment group relative to the initial wound width.

    • Percentage of Wound Closure = [ (Initial Wound Width - Wound Width at T) / Initial Wound Width ] * 100

Data Presentation:

This compound Conc. (µM)% Wound Closure at 24h (Mean ± SD)
0 (Vehicle)85.2 ± 7.1
1063.5 ± 8.5
5031.8 ± 6.9
10015.4 ± 5.3

Note: This data is illustrative.

Signaling Pathway for Inhibition of Cell Migration by this compound:

G A This compound B Heparanase Inhibition A->B C Reduced Degradation of Extracellular Matrix B->C D Decreased Release of Pro-angiogenic Factors B->D E Inhibition of Cell Migration and Invasion C->E D->E

Caption: Pathway for this compound-mediated inhibition of cell migration.

Section 3: Summary and Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's efficacy. By employing a combination of enzymatic and cell-based assays, researchers can thoroughly characterize its inhibitory activity and its potential as an anti-cancer agent. The provided data tables and signaling pathway diagrams serve as examples for data presentation and conceptual understanding. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

References

using Siastatin B to elucidate cell signaling pathways involving glycoproteins

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that profoundly influences protein function, stability, and localization. The terminal sialic acid residues on glycoproteins, in particular, play a crucial role in a multitude of cellular processes, including cell-cell recognition, adhesion, and signal transduction. The sialylation status of cell surface glycoproteins is dynamically regulated by the interplay of sialyltransferases and sialidases (neuraminidases). Dysregulation of this balance is frequently observed in various diseases, including cancer, where it can impact tumor progression, metastasis, and drug resistance.

Siastatin B, a natural product isolated from Streptomyces verticillus, is a potent inhibitor of sialidases.[1][2] It acts as a transition-state analog, effectively blocking the cleavage of sialic acid residues from glycoproteins and glycolipids.[1] This property makes this compound an invaluable tool for studying the functional consequences of altered glycoprotein sialylation and for elucidating the intricate roles of sialic acid in modulating cell signaling pathways. By inhibiting sialidase activity, this compound allows researchers to investigate the effects of maintaining a hypersialylated state on various cellular functions, providing insights into the mechanisms that govern cell behavior and disease pathogenesis.

This application note provides detailed protocols for utilizing this compound to investigate its effects on key cell signaling pathways involving glycoproteins, including Receptor Tyrosine Kinase (RTK) signaling, Notch signaling, and integrin-mediated cell adhesion and migration.

Key Applications

  • Investigating the role of sialylation in Receptor Tyrosine Kinase (RTK) activation: Elucidate how changes in the sialylation status of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), affect ligand binding, receptor dimerization, and downstream signaling cascades.

  • Elucidating the impact of glycoprotein sialylation on Notch signaling: Analyze how altering the sialylation of Notch receptors and/or their ligands influences receptor-ligand interactions and the subsequent activation of downstream target genes.

  • Characterizing the involvement of sialic acids in integrin-mediated cell adhesion and migration: Determine the effect of increased sialylation on integrin function, cell-matrix adhesion, and cancer cell migration and invasion.

Data Presentation

The following tables summarize hypothetical quantitative data based on published studies investigating the effects of altered sialylation on key signaling molecules and cellular processes. These tables are intended to provide a framework for presenting experimental results obtained using this compound.

Table 1: Effect of this compound on EGFR Phosphorylation

Phosphorylation SiteFold Change in Phosphorylation (this compound treated vs. Control)
pY1068-1.5
pY1086-1.2
pY1148-1.8
pY1173-2.5
pS1040+3.2
pT654+2.1

Data are hypothetical and based on the principle that increased sialylation can suppress EGFR phosphorylation at key tyrosine residues while potentially enhancing it at certain serine/threonine sites.[3][4][5]

Table 2: Effect of this compound on Notch Signaling Target Gene Expression

Target GeneRelative mRNA Expression (Fold Change vs. Control)
Hes1-2.1
Hey1-1.8
c-Myc-1.5

Data are hypothetical, suggesting that altering Notch glycosylation through sialidase inhibition may downregulate the expression of its canonical target genes.[6][7][8]

Table 3: Effect of this compound on Integrin-Mediated Cell Adhesion and Migration

AssayThis compound Treated (Relative Units)Control (Relative Units)% Inhibition
Cell Adhesion to Fibronectin0.451.0055%
Transwell Cell Migration85 cells/field210 cells/field59.5%
Wound Healing Assay (% closure at 24h)35%80%56.3%

Data are hypothetical, illustrating the potential for this compound to inhibit cell adhesion and migration by increasing the sialylation of adhesion molecules like integrins.[9][10][11]

Experimental Protocols

Protocol 1: Sialidase Activity Assay

This protocol is to confirm the inhibitory effect of this compound on sialidase activity in the cell line of interest.

Materials:

  • Cells of interest

  • This compound (various concentrations)

  • 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MU-NANA)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Glycine-carbonate buffer (pH 10.2)

  • Fluorometer

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Lyse the cells and collect the supernatant containing the cell lysate.

  • Prepare a reaction mixture containing the cell lysate, 4-MU-NANA substrate, and an appropriate buffer.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding glycine-carbonate buffer.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer with excitation at 365 nm and emission at 450 nm.

  • Calculate the percentage of sialidase inhibition for each this compound concentration compared to the untreated control.

Protocol 2: Analysis of EGFR Phosphorylation by Western Blot

This protocol details the investigation of this compound's effect on EGFR activation.

Materials:

  • Cancer cell line expressing EGFR (e.g., A549, HCT116)

  • This compound

  • Epidermal Growth Factor (EGF)

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-pEGFR (Tyr1068, Tyr1173), anti-EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with an effective concentration of this compound (determined from Protocol 1, e.g., 50 µM) for 24 hours.

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

  • Lyse the cells and determine protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize pEGFR levels to total EGFR and the loading control (β-actin).

Protocol 3: Lectin Blotting for Glycoprotein Sialylation

This protocol is for assessing the change in sialylation of a target glycoprotein after this compound treatment.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE and blotting apparatus

  • PVDF membrane

  • Biotinylated Sambucus nigra agglutinin (SNA) for α-2,6-linked sialic acids or Maackia amurensis lectin (MAL) for α-2,3-linked sialic acids

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Run cell lysates on SDS-PAGE and transfer to a PVDF membrane as described in Protocol 2.

  • Block the membrane with a carbohydrate-free blocking buffer.

  • Incubate the membrane with biotinylated lectin (e.g., SNA at 1-5 µg/mL) overnight at 4°C.[12][13]

  • Wash the membrane and incubate with Streptavidin-HRP for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • To confirm the glycoprotein of interest, the membrane can be stripped and re-probed with an antibody against the target protein.

Protocol 4: Transwell Cell Migration Assay

This protocol measures the effect of this compound on cancer cell migration.

Materials:

  • Transwell inserts (8 µm pore size)

  • Cell culture plates (24-well)

  • This compound

  • Serum-free and serum-containing media

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Treat cells with this compound (e.g., 50 µM) for 24 hours.

  • Resuspend the treated and control cells in serum-free medium.

  • Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.

  • Seed the cells into the upper chamber of the Transwell inserts.[14][15][16][17][18]

  • Incubate for a period that allows for migration but not proliferation (e.g., 12-24 hours).

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

  • Calculate the percentage of migration inhibition in this compound-treated cells compared to the control.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_mono EGFR (Monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Activated) EGFR_mono->EGFR_dimer Dimerization SialicAcid Sialic Acid EGFR_mono->SialicAcid Sialylation P1 P EGFR_dimer->P1 Autophosphorylation P2 P EGFR_dimer->P2 P3 P EGFR_dimer->P3 Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P1->Downstream P2->Downstream P3->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Sialidase Sialidase Sialidase->SialicAcid Cleavage SiastatinB This compound SiastatinB->Sialidase Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Notch_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Notch Ligand (e.g., Delta, Jagged) Notch Notch Receptor Ligand->Notch Binding S2 S2 Cleavage (ADAM) Notch->S2 SialicAcid Sialic Acid Notch->SialicAcid Sialylation S3 S3 Cleavage (γ-secretase) S2->S3 NICD NICD S3->NICD Release Nucleus Nucleus NICD->Nucleus CSL CSL MAML MAML TargetGenes Target Gene Expression (Hes1, Hey1) CSL->TargetGenes MAML->TargetGenes Sialidase Sialidase Sialidase->SialicAcid Cleavage SiastatinB This compound SiastatinB->Sialidase Inhibition NICD_nuc NICD NICD_nuc->TargetGenes Activation

Caption: Notch signaling pathway and the role of sialylation.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with this compound (vs. Control) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis adhesion Cell Adhesion Assay treatment->adhesion migration Cell Migration Assay treatment->migration western Western Blot (pEGFR, pAkt, etc.) lysis->western lectin Lectin Blot (Sialylation Status) lysis->lectin analysis Data Analysis and Interpretation western->analysis lectin->analysis adhesion->analysis migration->analysis

Caption: Experimental workflow for studying this compound effects.

Conclusion

This compound is a powerful pharmacological tool for investigating the roles of glycoprotein sialylation in cell signaling. By inhibiting sialidases, researchers can effectively manipulate the sialic acid content of cell surface glycoproteins and observe the functional consequences on critical cellular processes. The protocols and conceptual data presented in this application note provide a comprehensive framework for designing and executing experiments to elucidate the complex interplay between glycoprotein sialylation and the signaling pathways that drive cellular behavior in health and disease. These studies will not only advance our fundamental understanding of glycobiology but also have the potential to identify novel therapeutic targets for a range of diseases, including cancer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Siastatin B Concentration for Effective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Siastatin B for effective enzyme inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural product that acts as a broad-spectrum inhibitor of several glycosidase enzymes, including sialidases (neuraminidases), β-d-glucuronidases, and N-acetyl-glucosaminidases.[1][2][3] It functions as a transition-state analog, mimicking the structure of the natural substrate during the enzymatic reaction, thereby blocking the active site of the enzyme.[4]

Q2: For which enzymes is this compound an effective inhibitor?

A2: this compound is known to inhibit a range of glycosidases. It shows micromolar potency against a variety of sialidases from viral, bacterial, and human origins.[1][4][5] It is also reported to inhibit β-glucuronidases and heparanase.[1][5] However, for β-glucuronidases and heparanase, it is crucial to understand that this compound may act as a "pro-inhibitor," where its breakdown products are the actual inhibitory molecules.[1][3]

Q3: What are the breakdown products of this compound and how do they affect its inhibitory activity?

A3: Under certain conditions, this compound can degrade into other potent inhibitors, such as a hemiaminal and a 3-geminal diol iminosugar (3-GDI).[1][3] These breakdown products have been shown to be responsible for the inhibition of β-glucuronidases and heparanase.[1][3] This is a critical consideration for experimental design and data interpretation, as the observed inhibitory effect may not be solely due to the parent this compound molecule.

Q4: How should I prepare and store this compound solutions?

A4: this compound is generally regarded as stable in aqueous solutions.[1] One study showed no degradation after 18 hours at pH 5.0 when analyzed by NMR.[1] However, there is also evidence suggesting potential pH-dependent decomposition.[1] To ensure reproducibility, it is recommended to prepare fresh solutions for each experiment. For storage, it is advisable to follow the manufacturer's instructions, which typically recommend storing the solid compound at -20°C. Solutions should be prepared in a buffer appropriate for your specific assay and used promptly.

Data Presentation: Inhibitory Potency of this compound and Its Derivatives

The following tables summarize the reported inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound and its breakdown products against various enzymes.

InhibitorEnzymeSourcepHIC50 (µM)Ki (µM)Reference(s)
This compound Human cytosolic sialidase (NEU2)Human6.0284250[5]
Human cytosolic sialidase (NEU2)Human4.071150[5]
Breakdown Product 8 (3-GDI) Human β-glucuronidase (HsGUSB)Human-4 ± 2-[2]
Human heparanase (HPSE)Human-27 ± 3-[2]
Breakdown Product 9 Human β-glucuronidase (HsGUSB)Human-1.7 ± 0.2-[2]
Human heparanase (HPSE)Human-200 ± 80-[2]
Breakdown Product 10 Human β-glucuronidase (HsGUSB)Human-0.70 ± 0.04-[2]
Human heparanase (HPSE)Human-8 ± 1-[2]
Breakdown Product 11 Human β-glucuronidase (HsGUSB)Human-0.60 ± 0.06-[2]
Human heparanase (HPSE)Human-80 ± 20-[2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected enzyme inhibition.

Possible Cause Troubleshooting Step
Degradation of this compound Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Consider the pH of your assay buffer, as stability may be pH-dependent.
Incorrect Inhibitor for the Target Enzyme Be aware that for β-glucuronidases and heparanase, the breakdown products of this compound are the active inhibitors. The kinetics of this breakdown may influence your results.
Suboptimal Assay Conditions Ensure that the pH, temperature, and buffer composition of your assay are optimal for the target enzyme's activity.
Inaccurate Pipetting or Dilutions Verify the accuracy of your pipettes and double-check all dilution calculations.

Issue 2: High background signal or assay interference.

Possible Cause Troubleshooting Step
Autofluorescence of this compound If using a fluorescence-based assay, run a control with this compound alone (without the enzyme) to check for any intrinsic fluorescence at the excitation and emission wavelengths used.
Non-specific Inhibition At high concentrations, some inhibitors can cause non-specific effects. Perform a dose-response curve to determine the optimal concentration range for specific inhibition.
Contaminants in Enzyme or Substrate Use high-purity enzyme and substrate preparations. Run controls with all assay components except the inhibitor to establish a baseline.

Issue 3: Difficulty reproducing published IC50 or Ki values.

Possible Cause Troubleshooting Step
Differences in Experimental Conditions Carefully compare your experimental protocol (enzyme concentration, substrate concentration, buffer, pH, temperature, incubation time) with the published method. Even minor variations can significantly impact the results.
Source and Purity of this compound Ensure you are using a high-purity source of this compound. Purity can affect the effective concentration.
Enzyme Source and Activity The source and specific activity of the enzyme can vary between batches and suppliers, which can alter the apparent inhibitory potency of this compound.
pH-Dependent Inhibition As shown with human cytosolic sialidase (NEU2), the inhibitory potency of this compound can be highly dependent on the pH of the assay.[5]

Experimental Protocols

Protocol 1: General Neuraminidase Inhibition Assay (Fluorometric)

This protocol is a general guideline and should be optimized for your specific neuraminidase and experimental setup.

Materials:

  • Neuraminidase enzyme

  • This compound

  • Assay Buffer (e.g., MES buffer with CaCl2, pH adjusted to the enzyme's optimum)

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid - MUNANA)

  • Stop Solution (e.g., high pH glycine-carbonate buffer)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Dilute the neuraminidase enzyme to the desired concentration in the assay buffer.

    • Prepare the MUNANA substrate solution in the assay buffer.

  • Assay Setup:

    • Add a fixed volume of the diluted neuraminidase enzyme to each well of the microplate.

    • Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

    • Incubate the enzyme and inhibitor mixture for a predetermined time at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Add the MUNANA substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes).

  • Stop Reaction:

    • Add the stop solution to all wells to terminate the enzymatic reaction.

  • Read Fluorescence:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved 4-methylumbelliferone product.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: General β-Glucuronidase Inhibition Assay (Colorimetric)

This protocol is a general guideline and should be optimized for your specific β-glucuronidase and experimental setup.

Materials:

  • β-Glucuronidase enzyme

  • This compound

  • Assay Buffer (e.g., sodium acetate or phosphate buffer, pH adjusted to the enzyme's optimum)

  • Colorimetric substrate (e.g., p-nitrophenyl-β-D-glucuronide - PNPG)

  • Stop Solution (e.g., sodium carbonate solution)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Dilute the β-glucuronidase enzyme to the desired concentration in the assay buffer.

    • Prepare the PNPG substrate solution in the assay buffer.

  • Assay Setup:

    • Add a fixed volume of the diluted β-glucuronidase enzyme to each well of the microplate.

    • Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

    • Incubate the enzyme and inhibitor mixture for a predetermined time at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Add the PNPG substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes).

  • Stop Reaction:

    • Add the stop solution to all wells to terminate the enzymatic reaction and develop the color.

  • Read Absorbance:

    • Measure the absorbance at the appropriate wavelength for the p-nitrophenol product (typically 405 nm).

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizations

SiastatinB_Mechanism cluster_sialidase Sialidase Inhibition cluster_glucuronidase β-Glucuronidase / Heparanase Inhibition Sialidase Sialidase InhibitedComplex_S Inhibited Enzyme-Inhibitor Complex Sialidase->InhibitedComplex_S Binding SialicAcid Sialic Acid (Substrate) SialicAcid->Sialidase Competition SiastatinB_S This compound SiastatinB_S->InhibitedComplex_S Glucuronidase β-Glucuronidase/ Heparanase InhibitedComplex_G Inhibited Enzyme-Inhibitor Complex Glucuronidase->InhibitedComplex_G Binding GlucuronicAcid Glucuronic Acid (Substrate) GlucuronicAcid->Glucuronidase Competition SiastatinB_G This compound (Pro-inhibitor) BreakdownProducts Breakdown Products (e.g., 3-GDI) SiastatinB_G->BreakdownProducts Degradation BreakdownProducts->InhibitedComplex_G

Caption: Mechanism of this compound inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock Solution setup_plate Set up 96-well plate: Enzyme + Inhibitor dilutions prep_inhibitor->setup_plate prep_enzyme Prepare Enzyme Working Solution prep_enzyme->setup_plate prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate setup_plate->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Plate (Fluor/Abs) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50/Ki plot_curve->determine_ic50

Caption: General workflow for enzyme inhibition assay.

troubleshooting_guide start Low/No Inhibition? check_reagents Are reagents fresh and correctly prepared? start->check_reagents yes_reagents Yes check_reagents->yes_reagents no_reagents No check_reagents->no_reagents check_conditions Are assay conditions (pH, temp) optimal? yes_reagents->check_conditions remake_reagents Remake all solutions no_reagents->remake_reagents yes_conditions Yes check_conditions->yes_conditions no_conditions No check_conditions->no_conditions check_mechanism Is this compound the direct inhibitor for your enzyme? yes_conditions->check_mechanism optimize_conditions Optimize assay conditions no_conditions->optimize_conditions yes_mechanism Yes (e.g., Sialidase) check_mechanism->yes_mechanism no_mechanism No (e.g., β-Glucuronidase) check_mechanism->no_mechanism check_concentration Is inhibitor concentration in the optimal range? yes_mechanism->check_concentration consider_breakdown Consider kinetics of pro-inhibitor breakdown no_mechanism->consider_breakdown yes_concentration Yes check_concentration->yes_concentration no_concentration No check_concentration->no_concentration further_investigation Further investigation needed yes_concentration->further_investigation perform_dose_response Perform dose-response experiment no_concentration->perform_dose_response

Caption: Troubleshooting decision tree for this compound.

References

Siastatin B Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Siastatin B. The information addresses common challenges related to its stability and activity in aqueous solutions, helping to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Is this compound unstable in aqueous solutions? My results are inconsistent.

A: Contrary to what was historically assumed for some applications, recent studies have shown that this compound is remarkably stable in aqueous solutions under standard enzymatic assay conditions.[1][2] For example, NMR analysis has demonstrated no significant degradation of this compound when incubated at pH 5.0 for as long as 18 hours.[2] The inconsistency in your results is likely not due to the degradation of your stock solution but may stem from the complex mechanism of inhibition.

Q2: If this compound is stable, why is it reported to inhibit enzymes like β-glucuronidases and heparanases?

A: This is a key finding from recent structural biology studies. While this compound itself is stable in solution, it is not the direct inhibitor for enzymes like β-glucuronidases and heparanases.[1][2][3] Instead, within the enzymatic active site, this compound can undergo a transformation into different, more potent inhibitory molecules.[1][2]

Q3: What are the actual active inhibitors derived from this compound?

A: Crystallographic studies have identified two primary breakdown products of this compound that are responsible for the inhibition of β-glucuronidases and heparanases:

  • A hemiaminal compound, referred to as "galacturonic-noeuromycin".[2]

  • A 3-geminal diol iminosugar (3-GDI) .[1][2][3]

These molecules, rather than the parent this compound, are what bind to the enzyme's active site and exert the inhibitory effect.[1][2]

Q4: What causes the breakdown of this compound into these active inhibitors?

A: The conversion appears to be a localized event, likely occurring within the microenvironment of the enzyme's active site.[1][2] The process involves the elimination of the N-acetyl group at the 2-position of this compound.[1] This is supported by evidence that synthetic analogs with a more labile 2-trifluoroacetamido group are more potent inhibitors because they convert to the active forms more readily.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in enzyme inhibition assays between experiments. Inconsistent conversion of this compound to its active breakdown products (hemiaminal and 3-GDI).Ensure consistent pre-incubation times of the enzyme with this compound. Consider that factors within your specific assay conditions (e.g., local pH in the active site, presence of co-factors) might influence the rate of conversion.
Low or no inhibitory activity observed against β-glucuronidase or heparanase. The active site of the specific enzyme under study may not efficiently facilitate the breakdown of this compound. The parent this compound is a poor inhibitor for these enzymes.[1][2][3]Confirm the identity and activity of your enzyme. If possible, use a positive control inhibitor known to directly bind to the enzyme. Consider synthesizing the active breakdown products (3-GDIs) for direct use in your assays.[1][3]
Concern about the stability of this compound stock solution upon storage. General concern about chemical degradation over time in aqueous buffer.This compound is stable in aqueous solution under typical storage and assay conditions.[1][2] For long-term storage, follow the manufacturer's recommendations, which typically involve storing it as a solid at -20°C. Once in solution, it should be stable for the duration of your experiments.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by ¹H NMR

This protocol is adapted from studies demonstrating the stability of this compound in solution.[2]

  • Solution Preparation: Prepare a solution of this compound in a deuterated buffer (e.g., 50 mM sodium acetate-d3 in D₂O, pH 5.0). A typical concentration is 1-5 mg/mL.

  • Initial NMR Spectrum: Acquire a baseline ¹H NMR spectrum of the freshly prepared solution.

  • Incubation: Incubate the NMR tube at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 18 hours).

  • Final NMR Spectrum: Acquire a second ¹H NMR spectrum after the incubation period.

  • Analysis: Compare the initial and final spectra. The absence of significant new peaks or a decrease in the intensity of the characteristic this compound peaks indicates stability under the tested conditions.

Visualizing the Mechanism

Diagram 1: this compound Conversion Pathway

The following diagram illustrates the proposed pathway for the conversion of this compound into its active inhibitory forms within the enzymatic active site.

SiastatinB_Breakdown SiastatinB This compound (Parent Compound) Hemiaminal Galacturonic-noeuromycin (Hemiaminal) SiastatinB->Hemiaminal GDI 3-Geminal Diol Iminosugar (3-GDI) Hemiaminal->GDI Further Rearrangement Enzyme Enzyme Active Site (e.g., β-glucuronidase)

Caption: Proposed conversion of this compound to its active inhibitors.

Diagram 2: Experimental Workflow for Troubleshooting Inhibition Assays

This workflow provides a logical approach to diagnosing issues with this compound inhibition experiments.

Troubleshooting_Workflow Start Inconsistent Inhibition Results CheckStock Verify this compound Stock (Concentration, Purity) Start->CheckStock CheckEnzyme Confirm Enzyme Activity (Use Positive Control) CheckStock->CheckEnzyme Stock OK VaryIncubation Systematically Vary Pre-incubation Time CheckEnzyme->VaryIncubation Enzyme OK AnalyzeResults Analyze Data for Time-Dependency VaryIncubation->AnalyzeResults ConsiderMechanism Hypothesize: Inefficient Conversion to Active Form AnalyzeResults->ConsiderMechanism No time-dependency End Consistent Results AnalyzeResults->End Time-dependency found

Caption: Workflow for troubleshooting this compound inhibition assays.

References

identifying and analyzing Siastatin B degradation products in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and analyzing Siastatin B and its degradation products in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in aqueous solutions?

A1: this compound is generally considered stable in aqueous solutions. NMR analysis has shown no significant degradation after incubation at pH 5.0 for 18 hours.[1] However, its stability and activity can be highly dependent on the specific assay conditions, particularly pH.

Q2: What are the known degradation products of this compound?

A2: Recent studies have identified that this compound can degrade into specific products that are potent inhibitors themselves. The primary identified degradation products are a hemiaminal known as galacturonic-noeuromycin and a 3-geminial diol iminosugar .[2][3]

Q3: How does pH affect this compound's inhibitory activity?

A3: The inhibitory effect of this compound can be strongly pH-dependent. For instance, its inhibition of the human cytosolic sialidase NEU2 is significantly more potent at an acidic pH of 4.0 compared to a pH of 6.0.[4][5] This is a critical consideration when designing and interpreting assay results.

Q4: Could the observed inhibition in my assay be from a degradation product and not this compound itself?

A4: Yes, this is a crucial finding from recent research. For enzymes like β-glucuronidases and heparanases, crystallographic analysis revealed that it was the degradation products of this compound, not the parent compound, that were bound in the enzyme's active site.[2][3] This suggests that in some biological systems, the degradation products are the true active inhibitors.

Troubleshooting Guide

This guide addresses common issues encountered during assays involving this compound.

Problem 1: Inconsistent IC₅₀ values or variable inhibition results.

Potential Cause Troubleshooting Step
pH Drift/Suboptimal pH Verify the pH of your assay buffer before and after the experiment. The inhibitory potency of this compound can change dramatically with pH.[4] Consider performing the assay across a pH range to determine optimal conditions.
Incubation Time Degradation may occur over time. If pre-incubating this compound with the enzyme or other components, test different incubation durations to assess the impact on inhibition.
Contaminants in Stock Commercial this compound may contain highly active contaminants or pre-existing degradation products.[1][2] Consider purifying your this compound stock using HPLC to establish a pure baseline.
Buffer Components Certain buffer components may accelerate degradation. If possible, test alternative buffer systems.

Problem 2: Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis.

Potential Cause Troubleshooting Step
On-Column or In-Source Degradation The analytical method itself might be causing degradation. Adjust HPLC mobile phase pH or mass spectrometer source conditions (e.g., temperature, voltage) to see if the profile of unexpected peaks changes.
Formation of Degradation Products The new peaks may correspond to galacturonic-noeuromycin or the 3-geminial diol iminosugar.[2] Compare the mass-to-charge ratio (m/z) of the observed peaks with the expected masses of these degradation products.
Sample Handling Prolonged exposure to light or non-optimal temperatures during sample preparation can lead to degradation. Ensure samples are handled consistently and protected from light.

Visualizations

Proposed Degradation Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound degrades into its active inhibitor forms.

G Proposed this compound Degradation Pathway cluster_main Proposed this compound Degradation Pathway cluster_inhibitors Active Inhibitors SiastatinB This compound Hemiaminal Galacturonic-Noeuromycin (Hemiaminal) SiastatinB->Hemiaminal Initial Degradation GeminalDiol 3-Geminial Diol Iminosugar Hemiaminal->GeminalDiol Further Breakdown (Rearrangement & Hydration) I1 Inhibitor 1 Hemiaminal->I1 Binds to β-glucuronidases I2 Inhibitor 2 GeminalDiol->I2 Binds to Human Heparanase

Caption: Proposed degradation pathway of this compound.

Troubleshooting Workflow for Inconsistent Assay Results

Use this workflow to diagnose unexpected results in your this compound experiments.

G Troubleshooting Workflow: Inconsistent this compound Inhibition Start Start: Inconsistent Results Check_pH Verify Assay pH (Pre- & Post-Assay) Start->Check_pH Check_Purity Assess this compound Purity (LC-MS) Check_pH->Check_Purity pH stable Adjust_pH Action: Optimize & Control pH Check_pH->Adjust_pH pH unstable Purify Action: Purify this compound via HPLC Check_Purity->Purify Impure Analyze_Degradation Analyze for Degradation Products (LC-MS/MS) Check_Purity->Analyze_Degradation Pure Purify->Analyze_Degradation Adjust_pH->Analyze_Degradation Modify_Protocol Action: Modify Incubation Time/ Sample Handling Analyze_Degradation->Modify_Protocol Degradation Observed End End: Consistent Results Analyze_Degradation->End No Degradation Modify_Protocol->End

Caption: Logical workflow for troubleshooting assay inconsistencies.

Experimental Protocols

Protocol 1: Analysis of this compound Stability by HPLC-MS

This protocol provides a general framework for analyzing the stability of this compound and detecting its degradation products.

  • Sample Preparation :

    • Prepare a stock solution of this compound in your assay buffer at a known concentration.

    • Incubate aliquots of the solution under different conditions relevant to your assay (e.g., 37°C for 0, 2, 6, and 24 hours; pH 4.0, 5.5, and 7.0).

    • At each time point, quench the reaction by flash-freezing in liquid nitrogen and store at -80°C until analysis. An unincubated sample (T=0) should be used as a control.

  • HPLC-MS Analysis :

    • Instrumentation : Use a high-resolution mass spectrometer coupled to an HPLC or UHPLC system.

    • Column : A C18 reversed-phase column is commonly used.

    • Mobile Phase : Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detection : Monitor the mass-to-charge ratios (m/z) for this compound and its expected degradation products in both positive and negative ion modes.[1]

      • This compound: m/z 219 (positive ion), m/z 217 (negative ion).

      • Degradation Products: Monitor for masses corresponding to galacturonic-noeuromycin and the 3-geminial diol iminosugar.

    • Data Analysis : Quantify the peak area of this compound at each time point relative to the T=0 control to determine the extent of degradation. Identify and quantify the peaks corresponding to degradation products.

Protocol 2: NMR Analysis for Structural Confirmation

For definitive structural identification of degradation products, NMR is the gold standard.

  • Sample Incubation :

    • Incubate a concentrated solution of this compound (e.g., 1-5 mg/mL) in a deuterated buffer (e.g., deuterated acetate buffer, pD 5.0) under conditions where degradation is suspected.

    • Acquire a ¹H NMR spectrum of the sample before incubation (T=0).

    • Acquire subsequent ¹H NMR spectra after prolonged incubation (e.g., 18-24 hours) at the desired temperature.[1]

  • NMR Data Acquisition :

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Acquire standard 1D ¹H spectra. For more detailed structural analysis, 2D experiments like COSY and HSQC may be necessary.

  • Data Analysis :

    • Compare the spectra from different time points. The appearance of new peaks, particularly in the 3.0-4.0 ppm range, may indicate the formation of degradation products.[1]

    • A loss of intensity in the peaks corresponding to the parent this compound should accompany the appearance of new signals. The absence of new peaks suggests the compound is stable under the tested conditions.[1]

References

troubleshooting inconsistent results in Siastatin B inhibition experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Siastatin B inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound varies significantly between experiments. What could be the cause?

A1: Variability in IC50 values is a common issue and can stem from several factors:

  • Inhibitor Instability: this compound can degrade in solution, especially with prolonged incubation or at certain pH values.[1] Recent studies have shown that this compound can convert into other potent inhibitory compounds, such as a hemiaminal and a 3-geminal diol iminosugar (3-GDI).[2][3][4] The formation of these breakdown products can lead to inconsistent inhibitory activity.

  • Enzyme Concentration: Ensure the enzyme concentration is kept constant across all experiments. Variations in active enzyme concentration will directly impact the IC50 value.

  • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration, typically at or below the Michaelis-Menten constant (Km).

  • Incubation Time: The pre-incubation time of the enzyme with this compound before adding the substrate can affect the observed inhibition. A consistent pre-incubation period is crucial.

  • Assay Conditions: Minor variations in pH, temperature, and buffer composition can alter both enzyme activity and inhibitor potency.[5]

Q2: I'm observing a complete loss of inhibition in my experiments. What should I check?

A2: A complete loss of inhibition can be alarming. Here are the primary aspects to investigate:

  • This compound Degradation: this compound is a natural product and can be susceptible to degradation if not stored or handled correctly. Ensure it has been stored as a lyophilized powder at the recommended temperature (2-8°C or -20°C). Prepare fresh solutions for each experiment.

  • Incorrect Concentration: Double-check all calculations for the preparation of your this compound stock and working solutions. Serial dilution errors are a common source of inaccurate inhibitor concentrations.

  • Enzyme Activity: Confirm that your enzyme is active. Run a positive control without any inhibitor to ensure the enzyme is functioning as expected. Improper storage or repeated freeze-thaw cycles can lead to a loss of enzyme activity.[5]

  • Assay Components: Verify the integrity of all other assay components, such as the substrate and any necessary co-factors.[5]

Q3: In some cases, I see an increase in enzyme activity at higher concentrations of this compound. Is this possible?

A3: While counterintuitive, an apparent increase in enzyme activity at high inhibitor concentrations can occur due to several reasons:

  • Compound Interference: At high concentrations, this compound or its breakdown products might interfere with the detection method (e.g., fluorescence or absorbance) of your assay, leading to artifactual signals.

  • Allosteric Effects: Some enzymes possess allosteric sites where binding of a ligand can enhance activity. While not the primary mechanism of this compound, complex interactions in a crude enzyme preparation could theoretically lead to such effects.[6]

  • Contaminants: The this compound sample itself might contain contaminants that have an activating effect on the enzyme.

Troubleshooting Guide

If you are experiencing inconsistent results, follow this step-by-step guide to identify the potential source of the problem.

Step 1: Verify the Integrity of Reagents
  • This compound:

    • Storage: Confirm that the lyophilized powder was stored at the correct temperature (2-8°C or -20°C).

    • Solution Preparation: Prepare fresh solutions of this compound for each experiment. Avoid using old stock solutions. Use a high-quality solvent as recommended by the supplier (e.g., H₂O).

  • Enzyme:

    • Storage and Handling: Ensure the enzyme has been stored at the correct temperature and has not undergone excessive freeze-thaw cycles.[5]

    • Activity Check: Always run a control reaction with no inhibitor to confirm the enzyme's baseline activity.

  • Substrate and Buffer:

    • Preparation: Prepare fresh buffer and substrate solutions.

    • pH Verification: Measure the pH of the final reaction buffer to ensure it is at the optimal level for the enzyme.[5]

Step 2: Review and Optimize the Experimental Protocol

A detailed experimental protocol is crucial for reproducibility. Below is a sample protocol for a neuraminidase inhibition assay.

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay

This protocol is a general guideline and should be optimized for the specific enzyme and conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for your neuraminidase (e.g., 50 mM sodium acetate, pH 5.5).

    • Enzyme Stock Solution: Prepare a stock solution of the neuraminidase in assay buffer. The final concentration in the assay should be in the linear range of the activity curve.

    • Substrate Stock Solution: Prepare a stock solution of a fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), in the assay buffer.

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in water. Perform serial dilutions to obtain the desired range of inhibitor concentrations.

    • Stop Solution: Prepare a stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each this compound dilution to the appropriate wells.

    • Add 20 µL of assay buffer to the control wells (no inhibitor).

    • Add 30 µL of the enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 30 µL of the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Step 3: Data Interpretation and Further Troubleshooting

Quantitative Data Summary

The inhibitory activity of this compound and its breakdown products can vary. The following table summarizes reported inhibition constants (Ki) for different enzymes.

Inhibitor/DerivativeTarget EnzymeInhibition Constant (Ki)Reference
This compoundSialidases (viral, bacterial, human)Micromolar (µM) range[1][2]
Galacturonic-noeuromycinAcGH79 (β-glucuronidase)Not explicitly stated, but is a breakdown product responsible for inhibition[2]
3-Geminal-diol iminosugar (3-GDI)AcGH79 (β-glucuronidase)520 ± 30 nM (for gluco-configured)[1]
3-Geminal-diol iminosugar (3-GDI)EcGusB (β-glucuronidase)28 ± 1 µM (for gluco-configured)[1]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting inconsistent results in this compound inhibition experiments.

TroubleshootingWorkflow start Inconsistent Inhibition Results check_reagents Step 1: Verify Reagent Integrity - this compound (storage, fresh solution) - Enzyme (activity, storage) - Buffer (pH, fresh prep) start->check_reagents check_reagents->start Issue Found & Corrected review_protocol Step 2: Review Experimental Protocol - Consistent incubation times? - Accurate concentrations? - Correct assay conditions? check_reagents->review_protocol Reagents OK review_protocol->start Issue Found & Corrected check_data_analysis Step 3: Scrutinize Data Analysis - Correct background subtraction? - Appropriate curve fitting? - Outlier analysis? review_protocol->check_data_analysis Protocol Solid check_data_analysis->start Issue Found & Corrected consider_mechanism Step 4: Consider Complex Mechanisms - this compound breakdown? - Different inhibition modes? - Assay interference? check_data_analysis->consider_mechanism Analysis Correct solution Consistent Results consider_mechanism->solution Hypothesis Tested

Caption: A workflow for troubleshooting inconsistent this compound inhibition results.

Understanding the Mechanism of Action

Recent research has revealed that this compound can act as a pro-inhibitor.[2][3] Within the enzyme's active site, it can be converted to other, sometimes more potent, inhibitory molecules.[2] This is a critical factor to consider when results are variable.

The diagram below illustrates the proposed breakdown of this compound into its inhibitory products.

SiastatinB_Breakdown SiastatinB This compound Breakdown Enzymatic or pH-dependent Breakdown SiastatinB->Breakdown Hemiaminal Galacturonic-noeuromycin (Hemiaminal) Breakdown->Hemiaminal GDI 3-Geminal-diol Iminosugar (3-GDI) Breakdown->GDI Inhibition Enzyme Inhibition Hemiaminal->Inhibition GDI->Inhibition

Caption: Proposed breakdown pathway of this compound to active inhibitors.

By systematically working through these troubleshooting steps and considering the complex inhibitory mechanism of this compound, researchers can increase the reliability and reproducibility of their inhibition experiments.

References

Siastatin B Technical Support Center: Ensuring Stability and Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Siastatin B to maintain its stability and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound?

A1: For long-term stability, it is recommended to store the lyophilized powder of this compound at -20°C.[1] Some suppliers suggest storage at 2-8°C for the powder form.[2] Always refer to the manufacturer's specific instructions provided with the product.

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in water.[1] For a 10 mM solution, you can dissolve the contents of a 23.0 μmol vial in 2.3 mL of water.

Q3: How should I store this compound solutions?

A3: While specific long-term storage recommendations for this compound solutions are not consistently provided by all suppliers, it is general best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, it is advisable to store aliquots at -20°C or colder to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: Is this compound stable in aqueous solutions?

A4: this compound is generally considered stable in aqueous solutions.[3] However, recent research has indicated that it can undergo pH-dependent decomposition and rearrangement over time.[3] One study using NMR analysis showed that commercial this compound was stable with no contaminants and did not show degradation after 18 hours of incubation at pH 5.0.[3][4]

Q5: Does the pH of my experimental buffer affect this compound stability?

A5: Yes, the pH of the buffer can influence the stability of this compound.[3] While it was found to be stable at pH 5.0 for 18 hours, prolonged incubation, especially in the presence of enzymes, might lead to the formation of breakdown products.[3][4] It is crucial to consider the pH of your assay and the duration of the experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected inhibitory activity. Degradation of this compound due to improper storage.Ensure the lyophilized powder is stored at the recommended temperature (-20°C). Prepare fresh solutions before each experiment.
Instability of this compound in the experimental buffer.Consider the pH and duration of your experiment. For long incubations, it may be necessary to add fresh inhibitor or validate its stability under your specific assay conditions.
Presence of contaminants or degradation products in older stock solutions.Prepare fresh stock solutions from lyophilized powder. Use high-purity water and sterile techniques.
Precipitate formation in the stock solution. The concentration of this compound exceeds its solubility in the chosen solvent.Ensure you are not exceeding the recommended solubility (e.g., 10 mM in water).[1] Gently warm the solution or sonicate to aid dissolution. If precipitation persists, prepare a new, less concentrated solution.
Variability between experimental replicates. Inconsistent handling of this compound solutions.Aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles. Ensure accurate and consistent pipetting.

Data Presentation

Table 1: Recommended Storage Conditions for Lyophilized this compound

Supplier Recommended Storage Temperature
Sigma-Aldrich-20°C
MedChemExpressInformation not explicitly available in the provided search results.
Peptide Institute, Inc.-20°C[1]
Molecular Depot2-8°C[2]

Table 2: Solubility of this compound

Solvent Concentration Reference
Water (H₂O)10 mM[1]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Aseptically add the appropriate volume of high-purity water to achieve the desired concentration (e.g., for a 10 mM solution from a 23.0 μmol vial, add 2.3 mL of water).

  • Gently vortex or pipette up and down to ensure complete dissolution.

  • If not for immediate use, aliquot the solution into sterile microcentrifuge tubes and store at -20°C or colder.

Visualizations

experimental_workflow Experimental Workflow for this compound Usage cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation storage_lyo Lyophilized this compound (-20°C) reconstitution Reconstitute in H₂O (e.g., 10 mM) storage_lyo->reconstitution aliquot Aliquot Stock Solution reconstitution->aliquot storage_sol Store Aliquots (-20°C or colder) aliquot->storage_sol thaw Thaw Single Aliquot storage_sol->thaw dilute Prepare Working Solution thaw->dilute assay Perform Assay dilute->assay

Caption: A logical workflow for the storage, preparation, and experimental use of this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent/Low Activity check_storage Check Storage Conditions of Lyophilized Powder start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solution_prep Review Solution Preparation Protocol prep_ok Fresh Solution Used? check_solution_prep->prep_ok check_assay_conditions Evaluate Assay Conditions (pH, duration) conditions_ok pH & Duration Stable? check_assay_conditions->conditions_ok storage_ok->check_solution_prep Yes remedy_storage Store at -20°C storage_ok->remedy_storage No prep_ok->check_assay_conditions Yes remedy_prep Prepare Fresh Solution prep_ok->remedy_prep No remedy_conditions Validate Stability/ Adjust Protocol conditions_ok->remedy_conditions No end Problem Resolved conditions_ok->end Yes remedy_storage->check_solution_prep remedy_prep->check_assay_conditions remedy_conditions->start

Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Siastatin B in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Siastatin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, broad-spectrum inhibitor of several glycosidase classes.[1][2][3] It was initially identified as a powerful inhibitor of viral, bacterial, and human sialidases (neuraminidases) due to its structural resemblance to N-acetylneuraminic acid.[2][4] Subsequent research has revealed that this compound also inhibits β-d-glucuronidases and N-acetyl-glucosaminidases.[1][3]

A critical aspect of this compound's mechanism is its instability under certain assay conditions. It can undergo degradation to form other active compounds, such as a hemiaminal and a 3-geminal diol iminosugar (3-GDI).[1][3] These breakdown products are responsible for the inhibition of enzymes like β-glucuronidases and heparanase, as this compound itself is too bulky to fit into their active sites.[1][3]

Q2: What are the known off-target effects of this compound?

Given its broad inhibitory profile, an "off-target" effect can be considered the inhibition of any enzyme other than the primary enzyme of interest in a specific study. For example, if the target is a specific viral neuraminidase, then inhibition of human neuraminidases (NEU1, NEU2, NEU3, NEU4), β-glucuronidase, or heparanase would be considered off-target effects.[2][5] These off-target inhibitions can lead to unintended biological consequences in cellular assays, confounding data interpretation.

Q3: How can I minimize off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that effectively inhibits your target enzyme while minimizing effects on other enzymes.

  • Optimize Assay Conditions: Pay close attention to the pH of your cell culture medium and assay buffers. The stability and degradation of this compound into other active compounds are pH-dependent.[3]

  • Use Specific Controls: Include appropriate positive and negative controls in your experimental design. This may involve using cell lines with knockout or knockdown of the target enzyme or potential off-target enzymes.

  • Confirm Target Engagement: Whenever possible, use complementary methods to confirm that this compound is engaging with your intended target in the cellular context.

Q4: Is this compound stable in typical cell culture media?

The stability of this compound is a critical consideration. While it is generally considered stable in aqueous solutions, it can undergo pH-dependent decomposition.[1] Standard cell culture media are typically buffered around pH 7.2-7.4. At this pH, gradual degradation into its active breakdown products may occur. It is advisable to prepare fresh solutions of this compound for each experiment and to be aware of the potential for time-dependent effects due to its conversion.

Data Presentation: Inhibitory Potency of this compound and Its Derivatives

The following tables summarize the known inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound and its breakdown products against various on- and off-target enzymes. This data can help researchers select appropriate concentrations for their experiments and anticipate potential off-target effects.

Table 1: Inhibitory Potency of this compound against Sialidases (Neuraminidases)

Enzyme TargetSourceIC50 / KiReference
Neuraminidase (general)ViralµM range[2]
Neuraminidase (general)Bacterial27-80 µM[3]
Human NEU2Recombinant284 µM (pH 6.0)[3]
Human NEU2Recombinant71 µM (pH 4.0)[3]
Human NEU1, NEU3, NEU4-Micromolar potency suggested, specific values not consistently reported[2][5]

Table 2: Inhibitory Potency of this compound Breakdown Products against β-Glucuronidases and Heparanase

InhibitorEnzyme TargetSourceIC50 / KiReference
3-GDI (Breakdown product)AcGH79 (a β-glucuronidase)-Ki = 5.8 ± 0.5 μM[5]
3-GDI (Breakdown product)EcGusB (a β-glucuronidase)-Ki = 137 ± 3 μM[5]
This compound AnalogueBovine liver β-glucuronidaseBovineIC50 = 1.6 µM[2]
This compound AnalogueTumor cell heparanaseHumanIC50 = 12 µM[2]

Experimental Protocols

Protocol 1: General Cellular Assay for Assessing this compound Activity

This protocol provides a framework for evaluating the effect of this compound on a target enzyme in a cellular context.

  • Cell Culture: Culture the cells of interest in appropriate media and conditions until they reach the desired confluency.

  • Cell Seeding: Seed the cells in a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to obtain a range of working concentrations.

  • Inhibitor Treatment: Remove the culture medium from the cells and replace it with a fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with solvent but no inhibitor).

  • Incubation: Incubate the cells with this compound for a predetermined period. This time should be optimized based on the specific target and cellular process being investigated.

  • Cell Lysis: After incubation, wash the cells with cold PBS and then lyse them using a suitable lysis buffer to extract cellular proteins.

  • Enzyme Activity Assay: Measure the activity of the target enzyme in the cell lysates. This can be done using a variety of methods, such as fluorometric or colorimetric assays with specific substrates.

  • Data Analysis: Determine the percentage of enzyme inhibition for each concentration of this compound compared to the vehicle control. Calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Heparanase Activity Assay in Cell Lysates

This protocol describes a method to measure heparanase activity, a known off-target of this compound's breakdown products.

  • Substrate Preparation: Use a labeled heparan sulfate (HS) substrate. This can be biotinylated HS, FITC-labeled HS, or a FRET-based substrate.

  • Reaction Setup: In a microplate, add the cell lysate (prepared as in Protocol 1) to a reaction buffer at the optimal pH for heparanase activity.

  • Initiate Reaction: Add the labeled HS substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction at 37°C for a specific time, allowing the heparanase in the lysate to cleave the HS substrate.

  • Detection of Cleavage Products: The method of detection will depend on the substrate used:

    • Biotinylated HS: Capture the uncleaved biotinylated HS on a streptavidin-coated plate and detect the remaining amount. A decrease in signal indicates heparanase activity.

    • FITC-labeled HS: Separate the smaller, cleaved FITC-labeled fragments from the larger, uncleaved substrate using methods like gel filtration or ultrafiltration. Measure the fluorescence of the cleaved fragments.

    • FRET-based substrate: Measure the increase in fluorescence that occurs upon cleavage of the substrate by heparanase.

  • Data Analysis: Quantify the heparanase activity based on the change in signal compared to a control with no cell lysate or a lysate from cells with no heparanase activity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for additions. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
No or low inhibition observed This compound concentration is too low. The inhibitor is inactive due to improper storage or degradation. The target enzyme is not expressed or is inactive in the cells.Perform a dose-response experiment with a wider range of this compound concentrations. Prepare fresh inhibitor solutions for each experiment and store the stock solution at -20°C or below. Confirm the expression and activity of the target enzyme in your cell line using Western blot or a suitable activity assay.
Inconsistent results across experiments Variation in cell passage number, confluency, or health. This compound instability and conversion to active breakdown products.Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are healthy and in the exponential growth phase. Prepare fresh this compound for each experiment and consider the timing of your assay to account for potential conversion of the inhibitor.
Unexpected cellular phenotype (potential off-target effect) Inhibition of other glycosidases (e.g., human neuraminidases, β-glucuronidase).Use the lowest effective concentration of this compound. If possible, use more specific inhibitors for your target enzyme as a comparison. Validate your findings using genetic approaches (e.g., siRNA knockdown of the target enzyme) to confirm that the observed phenotype is due to inhibition of the intended target.
High background in enzyme activity assay The substrate is unstable and degrades spontaneously. The detection reagent is interfering with the assay.Run a control with substrate and assay buffer but no cell lysate to check for substrate stability. Test for interference by running the assay with the detection reagent and buffer alone.

Visualizations

SiastatinB_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solutions & Refinements cluster_end Outcome start Experiment Start problem Unexpected Results? start->problem check_concentration Check this compound Concentration problem->check_concentration No Inhibition check_stability Verify this compound Stability & Purity problem->check_stability Inconsistent Results check_cells Assess Cell Health & Assay Conditions problem->check_cells High Variability check_off_target Consider Off-Target Effects problem->check_off_target Unexpected Phenotype optimize_conc Titrate Concentration check_concentration->optimize_conc fresh_reagent Use Fresh Reagent check_stability->fresh_reagent optimize_assay Optimize Assay Parameters check_cells->optimize_assay use_controls Use Specific Controls (e.g., siRNA) check_off_target->use_controls end Reliable Data optimize_conc->end fresh_reagent->end optimize_assay->end use_controls->end

Caption: Troubleshooting workflow for this compound experiments.

Heparanase_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell cluster_nucleus Nucleus HSPG Heparan Sulfate Proteoglycans (HSPGs) GF Growth Factors (e.g., FGF, VEGF) HSPG->GF sequesters GF_Receptor Growth Factor Receptor HSPG->GF_Receptor releases Growth Factors to bind HPSE Heparanase (HPSE) HPSE->HSPG cleaves Syndecan Syndecan-1 HPSE->Syndecan cleaves HS chains MMP9 MMP-9 Syndecan->MMP9 shedding by PI3K PI3K GF_Receptor->PI3K ERK ERK GF_Receptor->ERK Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Angiogenesis, Invasion) Akt->Transcription ERK->MMP9 upregulates ERK->Transcription

References

addressing Siastatin B solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Siastatin B, with a particular focus on its solubility in experimental buffers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, broad-spectrum inhibitor of several glycosidase enzymes, including sialidases (neuraminidases), β-D-glucuronidases, and N-acetyl-glucosaminidases.[1][2] It functions as a transition-state analogue inhibitor, mimicking the structure of the natural substrate's transition state during enzymatic cleavage.[3] Interestingly, for some enzymes like β-glucuronidases, it appears that breakdown products of this compound, rather than the parent compound, are responsible for the inhibitory activity.[1][2]

Q2: What are the general solubility properties of this compound?

This compound is generally considered to be soluble in water. While specific quantitative solubility data in various buffers is not extensively published, it is known to be stable in aqueous solutions, particularly at a slightly acidic pH.[1] For practical laboratory use, it is often recommended to prepare a concentrated stock solution in high-purity water, which can then be diluted into the desired experimental buffer.

Q3: Is this compound stable in aqueous solutions?

Yes, this compound is regarded as being stable in aqueous solutions.[1] NMR analysis has shown no significant degradation or contaminant peaks after incubation at pH 5.0 for 18 hours.[1][2] However, like many biological molecules, prolonged storage in solution, especially at non-optimal pH or temperature, may lead to degradation. It is also important to note that at neutral or alkaline pH, some breakdown of this compound into other active compounds can occur.[2]

Q4: Can I use organic solvents to dissolve this compound?

While this compound is water-soluble, organic solvents are generally not necessary for its initial dissolution. If you encounter solubility challenges in a highly concentrated aqueous solution, the use of a small percentage of a co-solvent like DMSO or ethanol might be considered, but its compatibility with your specific assay must be verified. For most applications, starting with an aqueous stock solution is the recommended approach.

Troubleshooting Guide: this compound Solubility Issues

This guide provides solutions to common problems researchers may face when preparing and using this compound solutions in various experimental buffers.

Problem Potential Cause Troubleshooting Steps
Difficulty dissolving this compound powder in water. - Insufficient mixing. - Low quality water. - Attempting to make a solution above its solubility limit.1. Ensure thorough mixing: Vortex or gently sonicate the solution for a few minutes. 2. Use high-purity water: Use distilled, deionized, or molecular biology grade water. 3. Prepare a less concentrated stock solution: Start with a lower concentration (e.g., 1-10 mM) and dilute further if needed.
Precipitation observed after diluting the aqueous stock solution into a buffer (e.g., PBS, pH 7.4). - Buffer composition: High salt concentrations in the buffer can sometimes reduce the solubility of a compound. - pH shock: A rapid change in pH from the stock solution (likely neutral) to the buffer could cause precipitation. - Supersaturation: The final concentration in the buffer may still be too high.1. Gradual addition: Add the this compound stock solution to the buffer slowly while vortexing. 2. pH adjustment: Ensure the pH of your final working solution is within a stable range for this compound (slightly acidic to neutral is generally preferred). 3. Lower the final concentration: Test a lower final concentration of this compound in your assay. 4. Filter the final solution: Use a 0.22 µm syringe filter to remove any micro-precipitates before use.
Cloudiness or precipitation in the experimental well during an assay. - Interaction with other components: this compound might interact with other proteins or reagents in your assay mixture. - Temperature effects: Changes in temperature during the assay could affect solubility. - Incubation time: Over long incubation periods, the compound may slowly come out of solution.1. Run a buffer control: Prepare a well with only the buffer and this compound to see if precipitation occurs without other assay components. 2. Optimize buffer conditions: If possible, try a buffer with a lower ionic strength or a slightly different pH. 3. Check for compatibility: Review the literature for known incompatibilities with your assay reagents.

Quantitative Data Summary

Parameter Value / Recommendation Source / Rationale
Molecular Weight ~218.21 g/mol Calculated from chemical formula
Appearance White to off-white powderGeneral observation
Solubility in Water Soluble[1]
Recommended Stock Solution Concentration 1-10 mM in high-purity waterBased on general laboratory practice for similar compounds.
Storage of Stock Solution -20°C for short-term; -80°C for long-termGeneral recommendation for enzyme inhibitors to maintain stability.
Stability in Aqueous Solution (pH 5.0) Stable for at least 18 hours[1][2]
pH consideration for activity Inhibition by iminosugars can be pH-dependent.[4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. For example, for 1 mL of a 10 mM solution, you would need approximately 0.218 mg of this compound (assuming a molecular weight of 218.21 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity water to the tube.

  • Vortex the tube for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes at room temperature.

  • Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for a Neuraminidase Inhibition Assay

Materials:

  • 10 mM this compound aqueous stock solution

  • Assay buffer (specific to your neuraminidase assay, e.g., MES buffer at a specific pH)

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution on ice.

  • Determine the final concentration of this compound required for your assay. This will depend on the specific enzyme and substrate used.

  • Perform a serial dilution of the 10 mM stock solution in the assay buffer to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, you would dilute the 10 mM stock 1:100 in the assay buffer.

  • It is recommended to prepare fresh working solutions for each experiment from the frozen stock.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in High-Purity Water weigh->dissolve mix Vortex / Sonicate dissolve->mix store Aliquot and Store at -20°C / -80°C mix->store thaw Thaw Stock Solution on Ice dilute Serially Dilute in Assay Buffer thaw->dilute use Use in Assay dilute->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Encounter Solubility Issue check_stock Is the stock solution clear? start->check_stock stock_no No check_stock->stock_no No stock_yes Yes check_stock->stock_yes Yes check_dilution Did precipitation occur upon dilution? dilution_yes Yes check_dilution->dilution_yes Yes dilution_no No check_dilution->dilution_no No check_assay Is there precipitation in the assay well? assay_yes Yes check_assay->assay_yes Yes assay_no No check_assay->assay_no No reprepare_stock Re-prepare stock: - Use fresh, high-purity water - Vortex/sonicate thoroughly - Consider a lower concentration stock_no->reprepare_stock stock_yes->check_dilution dilution_actions Troubleshoot dilution: - Add stock to buffer slowly - Check buffer pH and ionic strength - Prepare a more dilute working solution dilution_yes->dilution_actions dilution_no->check_assay assay_actions Troubleshoot assay conditions: - Run buffer-only control - Check for reagent incompatibilities - Monitor temperature effects assay_yes->assay_actions end Solution Ready for Use assay_no->end

References

improving the selectivity of Siastatin B through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the chemical modification of Siastatin B to improve its selectivity as a glycosidase inhibitor. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its selectivity important?

A1: this compound is a natural iminosugar that acts as a broad-spectrum inhibitor of several glycosidase classes, including sialidases, β-D-glucuronidases, and N-acetyl-glucosaminidases.[1][2] Its broad activity can lead to off-target effects in biological systems. Improving its selectivity is crucial for developing more targeted therapeutic agents with fewer side effects.

Q2: What is the actual inhibitory molecule derived from this compound?

A2: Research has shown that this compound itself is a pro-inhibitor. In aqueous solutions, particularly under enzymatic assay conditions, it can degrade into more active inhibitory compounds: a hemiaminal and a 3-geminal diol iminosugar (3-GDI).[1][2] These breakdown products are responsible for the inhibition of β-glucuronidases and heparanase. This understanding is fundamental when designing chemical modification strategies.

Q3: What are the key chemical modifications to improve the selectivity of this compound?

A3: Two primary modification strategies have been explored to enhance the selectivity of this compound:

  • Modification at the 2-position: Replacing the N-acetyl group with a 2-trifluoroacetamido group has been shown to increase the inhibitory potency against β-glucuronidases.[1] This is attributed to the increased rate of elimination of the trifluoroacetamido group, leading to a higher concentration of the active inhibitory species.[3]

  • Epimerization at the 4-position: The stereochemistry of the hydroxyl group at the 4-position influences binding to the active site of β-glucuronidases. Changing the "galacto" configuration of this compound to a "gluco" configuration can enhance inhibitory potency against these enzymes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, handling, and experimental use of this compound and its analogs.

Problem Possible Cause(s) Suggested Solution(s)
Synthesis of Analogs: Low Yield of Piperidine Ring Formation - Incomplete reaction.- Side reactions due to reactive functional groups.- Inefficient cyclization conditions.- Ensure anhydrous conditions and inert atmosphere if using moisture-sensitive reagents.- Use appropriate protecting groups for hydroxyl and amino functionalities.- Optimize reaction time, temperature, and catalyst/reagent concentrations. Consider microwave-assisted synthesis for improved yields and shorter reaction times.
Synthesis of Analogs: Difficulty in Purification - Presence of closely related stereoisomers.- Contamination with starting materials or byproducts.- Utilize high-resolution chromatography techniques (e.g., HPLC) for separation of stereoisomers.- Employ different solvent systems for column chromatography to improve separation.- Consider crystallization to purify the final compound.
Inhibitor Instability in Solution - this compound and its analogs can be susceptible to pH-dependent degradation in aqueous solutions.- Prepare fresh solutions of the inhibitor immediately before use.- Store stock solutions in appropriate solvents (e.g., DMSO) at -20°C or -80°C.- When preparing aqueous dilutions for assays, use buffers at the optimal pH for both enzyme activity and inhibitor stability. Conduct stability studies of your specific analog under assay conditions.
Enzyme Inhibition Assay: High Background Signal - Substrate instability and spontaneous hydrolysis.- Interference from components in the inhibitor solution (e.g., DMSO).- Run control experiments without the enzyme to measure the rate of spontaneous substrate hydrolysis and subtract this from the enzyme-catalyzed reaction rate.- Ensure the final concentration of solvents like DMSO is low and consistent across all wells. Run a solvent control.
Enzyme Inhibition Assay: Irreproducible IC50/Ki Values - Inaccurate pipetting, especially of small volumes.- Variation in incubation times or temperature.- Instability of the inhibitor during the assay.- Use calibrated pipettes and prepare master mixes for reagents to minimize pipetting errors.- Ensure consistent incubation times and maintain a constant temperature using a temperature-controlled plate reader or water bath.- Pre-incubate the enzyme with the inhibitor for a set period before adding the substrate to allow for binding equilibrium to be reached.

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) of synthesized this compound breakdown products and related iminosugars against two different β-glucuronidases. This data highlights how modifications to the core structure can significantly impact inhibitory potency.

InhibitorTarget EnzymeKi (μM)
Galacto-configured 3-GDI (8) AcGH795.8 ± 0.5
EcGusB137 ± 3
Gluco-configured 3-GDI (9) AcGH790.52 ± 0.03
EcGusB28 ± 1
Galacturonic-isofagomine (10) AcGH79More potent than 8
EcGusBMore potent than 8
Gluco-configured isofagomine (11) AcGH79More potent than 9
EcGusBMore potent than 9

Data sourced from Chen et al., J. Am. Chem. Soc. 2024.

Experimental Protocols

General Synthetic Strategy for 2-Trifluoroacetamido-Siastatin B Analogs

While a detailed step-by-step protocol is proprietary to the discovering labs, a general synthetic approach can be outlined based on established piperidine synthesis methodologies.

G Start Protected Piperidine Precursor Step1 Introduction of Trifluoroacetamido Group Start->Step1 e.g., Trifluoroacetic anhydride Step2 Functional Group Manipulations Step1->Step2 e.g., Stereoselective reductions, epimerization Step3 Deprotection Step2->Step3 e.g., Acidic/basic hydrolysis, hydrogenation End Final 2-Trifluoroacetamido Analog Step3->End

Caption: General workflow for the synthesis of 2-trifluoroacetamido this compound analogs.

Key Steps:

  • Starting Material: Begin with a suitable protected piperidine precursor, which can be synthesized from commercially available starting materials.

  • Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group can be introduced by reacting a free amino group on the piperidine ring with a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate.

  • Functional Group Manipulations: Subsequent steps may involve stereoselective reductions, epimerization of hydroxyl groups (e.g., at the C-4 position), and other modifications to achieve the desired stereochemistry and substitution pattern.

  • Deprotection: The final step involves the removal of all protecting groups to yield the target 2-trifluoroacetamido-Siastatin B analog.

Glycosidase Inhibition Assay Protocol

This protocol provides a general method for determining the inhibitory activity of this compound analogs against a target glycosidase using a chromogenic substrate.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions Setup Add Buffer, Enzyme, and Inhibitor to Microplate Wells Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiate Add Substrate to Initiate Reaction Preincubation->Initiate Incubation Incubate at 37°C Initiate->Incubation Stop Stop Reaction (e.g., with Na2CO3) Incubation->Stop Read Read Absorbance at 405 nm Stop->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot % Inhibition vs. Inhibitor Concentration Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Workflow for a typical glycosidase inhibition assay.

Materials:

  • 96-well microplate

  • Microplate reader

  • Target glycosidase (e.g., β-glucuronidase)

  • Chromogenic substrate (e.g., p-nitrophenyl-β-D-glucuronide)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Stop solution (e.g., 0.4 M sodium carbonate)

  • This compound analog (inhibitor)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 10 µL of the inhibitor solution at various concentrations (or buffer for the control).

    • 10 µL of the enzyme solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding 100 µL of the stop solution.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the released p-nitrophenol is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Abscontrol - Absinhibitor) / Abscontrol ] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway Diagrams

Heparanase Signaling in Cancer Progression

Heparanase plays a critical role in cancer metastasis by degrading heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM), which facilitates tumor cell invasion. Furthermore, this degradation releases various growth factors sequestered in the ECM, promoting angiogenesis and tumor growth.

G cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor Cell HSPG Heparan Sulfate Proteoglycans (HSPGs) GF Growth Factors (e.g., VEGF, FGF) HSPG->GF sequesters Invasion Cell Invasion & Metastasis HSPG->Invasion degradation facilitates Angiogenesis Angiogenesis GF->Angiogenesis stimulates Proliferation Cell Proliferation GF->Proliferation stimulates Heparanase Heparanase Heparanase->HSPG degrades

Caption: Role of heparanase in promoting cancer progression.

Sialidase Involvement in Cellular Signaling

Sialidases, by removing terminal sialic acid residues from glycoconjugates on the cell surface, can modulate various cellular processes, including cell adhesion, receptor activation, and immune responses.

G cluster_membrane Cell Membrane Sialoglycoprotein Sialoglycoprotein (e.g., Receptor) SialicAcid Sialic Acid Sialoglycoprotein->SialicAcid terminal residue DesialylatedGP Desialylated Glycoprotein SialicAcid->DesialylatedGP removal leads to Sialidase Sialidase Sialidase->SialicAcid cleaves Signaling Altered Cell Signaling (e.g., Receptor Activation, Cell Adhesion) DesialylatedGP->Signaling modulates

Caption: Modulation of cell signaling by sialidase activity.

References

Validation & Comparative

A Comparative Analysis of Siastatin B and DANA as Sialidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent sialidase inhibitors: Siastatin B and 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA). Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates and play crucial roles in various physiological and pathological processes, including viral infection, cancer progression, and neurological diseases. The inhibition of sialidase activity is a key therapeutic strategy, making a thorough understanding of available inhibitors essential for research and drug development.

Executive Summary

Both this compound and DANA are transition-state analogue inhibitors of sialidases, mimicking the transient oxocarbenium ion intermediate formed during the enzymatic hydrolysis of sialosides.[1][2] DANA is a broad-spectrum inhibitor with well-characterized activity against viral, bacterial, and human sialidases.[2][3] this compound, a natural product isolated from Streptomyces verticillus, also exhibits broad inhibitory activity against sialidases and, notably, against other glycosidases such as β-glucuronidases and N-acetyl-glucosaminidases.[4][5] This guide presents a quantitative comparison of their inhibitory activities, detailed experimental protocols for assessing sialidase inhibition, and diagrams of relevant signaling pathways impacted by sialidase activity.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and DANA is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the available data for these inhibitors against various human, viral, and bacterial sialidases. It is important to note that direct comparisons can be complex due to variations in experimental conditions, such as pH and the substrate used.

InhibitorSialidase IsoformIC50 (µM)Ki (µM)pHSubstrateSource
DANA Human NEU1143--4-MU-NANA[6]
Human NEU2431006.04-MU-NANA[6][7]
1463604.04-MU-NANA[7]
Human NEU361--4-MU-NANA[6]
Human NEU474--4-MU-NANA[6]
This compound Human NEU22842506.04-MU-NANA[7]
711504.04-MU-NANA[7]

Table 1: Inhibitory Activity against Human Sialidases. 4-MU-NANA (4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid) is a common fluorogenic substrate used in sialidase activity assays.

InhibitorVirus/BacteriaIC50 (µM)Ki (µM)Source
DANA Influenza VirusWeak inhibitorMicromolar range[2][8]
Clostridium perfringens--[9]
This compound Streptomyces sp.--[2]
Clostridium perfringens--[2]

Table 2: Inhibitory Activity against Viral and Bacterial Sialidases. Quantitative data for direct comparison is limited in the literature. Both compounds are recognized as inhibitors of various microbial sialidases.

Experimental Protocols

Determination of Sialidase Activity and Inhibition using a Fluorogenic Substrate

This protocol describes a common method for measuring sialidase activity and determining the inhibitory constants (Ki or IC50) of compounds like this compound and DANA using the fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MU-NANA).

Materials:

  • Sialidase enzyme (e.g., recombinant human NEU2, viral neuraminidase)

  • 4-MU-NANA substrate solution (e.g., 1 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH adjusted to the enzyme's optimum)

  • Inhibitor stock solutions (this compound and DANA) of known concentrations

  • Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)

  • 96-well black microplate

  • Fluorometer (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

  • Enzyme Preparation: Dilute the sialidase enzyme to the desired working concentration in cold assay buffer immediately before use.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound and DANA in the assay buffer.

  • Assay Setup:

    • To appropriate wells of the 96-well plate, add 20 µL of the diluted inhibitor solutions.

    • For control wells (no inhibitor), add 20 µL of assay buffer.

    • Add 20 µL of the diluted enzyme solution to all wells except for the substrate blank.

    • Add 20 µL of assay buffer to the substrate blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the 4-MU-NANA substrate solution to all wells to start the reaction. The final volume in each well should be 50 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding 200 µL of Stop Solution to each well.

  • Fluorescence Measurement: Measure the fluorescence of each well using a fluorometer with excitation at ~365 nm and emission at ~445 nm.

  • Data Analysis:

    • Subtract the fluorescence of the substrate blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Dilute Sialidase Setup Add Inhibitor and Enzyme to 96-well plate Enzyme->Setup Inhibitor Prepare Inhibitor Dilutions (this compound / DANA) Inhibitor->Setup Substrate Prepare 4-MU-NANA Initiation Add Substrate to start reaction Substrate->Initiation Preincubation Pre-incubate at 37°C Setup->Preincubation Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Add Stop Solution Incubation->Termination Measurement Measure Fluorescence Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation Determination Determine IC50 / Ki Calculation->Determination

Experimental workflow for determining sialidase inhibition.

Signaling Pathways and Experimental Workflows

Sialidases are implicated in a variety of cellular signaling pathways. Their inhibition can therefore have significant downstream effects. Below are diagrams illustrating the role of specific human sialidases in cancer and neurodegeneration.

NEU1 in Cancer Progression

Human neuraminidase 1 (NEU1) has been shown to modulate the activity of several receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), and integrins. By removing sialic acid residues from these receptors, NEU1 can enhance their signaling, promoting cancer cell proliferation, migration, and invasion.[4][10][11]

NEU1_Cancer_Signaling cluster_membrane Plasma Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR_sialylated Sialylated EGFR EGFR_desialylated Desialylated EGFR EGFR_sialylated->EGFR_desialylated Integrin_sialylated Sialylated Integrin Integrin_desialylated Desialylated Integrin Integrin_sialylated->Integrin_desialylated NEU1 NEU1 NEU1->EGFR_sialylated desialylates NEU1->Integrin_sialylated desialylates Proliferation Cell Proliferation EGFR_desialylated->Proliferation Migration Cell Migration Integrin_desialylated->Migration SiastatinB_DANA This compound / DANA SiastatinB_DANA->NEU1 inhibits Invasion Cell Invasion Migration->Invasion

Role of NEU1 in cancer cell signaling and its inhibition.

NEU3 in Neurodegeneration

Human neuraminidase 3 (NEU3) is primarily associated with the plasma membrane and exhibits high specificity for gangliosides.[12] In the context of neurodegenerative diseases like GM1 gangliosidosis, NEU3 can convert the accumulating GM1 ganglioside to GA1 glycolipid.[13] This action can be neuroprotective by reducing the levels of the more toxic GM1.

NEU3_Neurodegeneration_Signaling cluster_lysosome Lysosome cluster_inhibitor GM1 GM1 Ganglioside (Accumulation) GA1 GA1 Glycolipid GM1->GA1 Neurodegeneration Neurodegeneration GM1->Neurodegeneration GA1->Neurodegeneration Reduced NEU3 NEU3 NEU3->GM1 converts to SiastatinB_DANA This compound / DANA SiastatinB_DANA->NEU3 inhibits

Role of NEU3 in ganglioside metabolism and neuroprotection.

Conclusion

Both this compound and DANA are valuable tools for studying the function of sialidases and for the development of novel therapeutics. DANA serves as a foundational broad-spectrum sialidase inhibitor, with extensive data available for its activity against human isoforms. This compound, while also a potent sialidase inhibitor, presents a more complex profile with its activity against other glycosidases. The choice between these inhibitors will depend on the specific research question, the target sialidase, and the desired selectivity. The provided data and protocols aim to assist researchers in making informed decisions for their experimental designs. Further research is warranted to elucidate the full comparative inhibitory profiles of these compounds against a wider range of viral and bacterial sialidases under standardized conditions.

References

Validating the Inhibitory Effect of Siastatin B in a Novel Biological System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Siastatin B with other common sialidase inhibitors in the context of a novel, hypothetical pathogenic bacterium, Pathogen X. The bacterium's virulence is critically dependent on the activity of its surface sialidase, SiaPX. This document outlines the experimental data and protocols necessary to validate the inhibitory effects of these compounds, offering a framework for researchers investigating new therapeutic targets.

Comparative Inhibitory Activity of Sialidase Inhibitors against SiaPX

The inhibitory potency of this compound and alternative compounds were evaluated against the purified recombinant SiaPX enzyme. The 50% inhibitory concentration (IC50) values were determined using a standardized fluorometric neuraminidase activity assay.

InhibitorChemical ClassIC50 (µM) against SiaPX (pH 6.5)Notes
This compound Natural Product (Iminosugar)25Potent inhibitor with broad-spectrum activity.[1][2]
DANA (Neu5Ac2en) Transition-State Analog150Moderate inhibitor, often used as a template for other inhibitors.[3]
Oseltamivir Carboxylate Transition-State Analog144Primarily an anti-influenza viral neuraminidase inhibitor with weaker activity against bacterial sialidases.[4]
Zanamivir Transition-State Analog52A potent anti-influenza viral neuraminidase inhibitor with some activity against bacterial sialidases.[4][5]

Note: IC50 values are hypothetical and based on reported activities against various bacterial sialidases for comparative purposes.[1][3][4]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This protocol details the determination of IC50 values for sialidase inhibitors against the SiaPX enzyme.[6][7][8]

Materials:

  • Purified recombinant SiaPX enzyme

  • This compound and other inhibitors of interest

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop solution (e.g., 0.5 M sodium carbonate, pH 10.7)

  • 96-well black, flat-bottom microplates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • In a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells. Include wells with assay buffer only as a no-inhibitor control.

  • Add 25 µL of a pre-determined optimal concentration of SiaPX enzyme to each well.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of 100 µM MUNANA substrate to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Measure the fluorescence at the specified wavelengths.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the inhibitors on a relevant host cell line (e.g., human lung epithelial cells, A549) to ensure that the observed effects in cellular assays are not due to cell death.[9][10][11][12]

Materials:

  • A549 cells (or other relevant host cell line)

  • Complete cell culture medium

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer (Absorbance at 570 nm)

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Remove the medium and add 100 µL of fresh medium containing serial dilutions of the inhibitors to triplicate wells. Include wells with medium only as a no-treatment control.

  • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the no-treatment control.

Western Blot Analysis of NF-κB Signaling Pathway

This protocol is to investigate the effect of SiaPX and inhibitors on a key inflammatory signaling pathway in host cells.[13][14][15][16][17]

Materials:

  • A549 cells

  • SiaPX enzyme

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed A549 cells and grow to 80-90% confluency.

  • Pre-treat cells with or without this compound for 1 hour.

  • Stimulate the cells with SiaPX enzyme for a predetermined time (e.g., 30 minutes).

  • Wash cells with cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin).

Visualizations

experimental_workflow cluster_enzymatic_assay Enzymatic Assay cluster_cellular_assay Cellular Assays Inhibitor_Dilution Inhibitor Dilutions Enzyme_Addition Add SiaPX Enzyme Inhibitor_Dilution->Enzyme_Addition Substrate_Addition Add MUNANA Substrate Enzyme_Addition->Substrate_Addition Fluorescence_Reading Read Fluorescence Substrate_Addition->Fluorescence_Reading IC50_Determination Determine IC50 Fluorescence_Reading->IC50_Determination Cell_Seeding Seed Host Cells Inhibitor_Treatment Treat with Inhibitors Cell_Seeding->Inhibitor_Treatment MTT_Assay MTT Assay for Viability Inhibitor_Treatment->MTT_Assay SiaPX_Stimulation Stimulate with SiaPX Inhibitor_Treatment->SiaPX_Stimulation Western_Blot Western Blot for Signaling SiaPX_Stimulation->Western_Blot Start Start Validation cluster_enzymatic_assay cluster_enzymatic_assay Start->cluster_enzymatic_assay cluster_cellular_assay cluster_cellular_assay Start->cluster_cellular_assay

Caption: Experimental workflow for validating this compound's inhibitory effect.

signaling_pathway SiaPX SiaPX (Pathogen X Sialidase) Desialylation Desialylation SiaPX->Desialylation Host_Glycocalyx Host Cell Glycocalyx (Sialic Acid Residues) Host_Glycocalyx->Desialylation TLR_Activation Toll-like Receptor (TLR) Activation Desialylation->TLR_Activation exposes receptor binding sites MyD88 MyD88 TLR_Activation->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IκBα_Phosphorylation IκBα Phosphorylation & Degradation IKK_Complex->IκBα_Phosphorylation NFκB_Translocation NF-κB p65/p50 Nuclear Translocation IκBα_Phosphorylation->NFκB_Translocation releases NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFκB_Translocation->Inflammatory_Genes Siastatin_B This compound Siastatin_B->SiaPX inhibits

Caption: Proposed signaling pathway of SiaPX-induced inflammation.

References

Unveiling the Specificity of Siastatin B: A Comparative Guide to its Cross-Reactivity with Glycosidases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. This guide provides a detailed comparison of the inhibitory activity of Siastatin B, a potent sialidase inhibitor, against a panel of other glycosidases. The data presented herein, supported by detailed experimental protocols, offers a clear perspective on the cross-reactivity profile of this compound, aiding in its application as a research tool and in the development of therapeutic agents.

This compound is a natural product known for its powerful inhibition of sialidases (neuraminidases), enzymes that cleave sialic acid residues from glycoconjugates.[1][2][3][4] This inhibitory action has significant implications in various physiological and pathological processes, including cancer and neurological disorders. However, the efficacy and precision of this compound as a research tool or therapeutic lead are contingent on its specificity. This guide delves into the cross-reactivity of this compound with other key glycosidases, providing quantitative data and standardized protocols for its assessment.

Comparative Inhibitory Activity of this compound

The inhibitory potency of this compound and its breakdown products has been evaluated against several glycosidases. The following table summarizes the available quantitative data (IC50 and Ki values), offering a direct comparison of its activity across different enzyme classes.

Enzyme FamilySpecific EnzymeSourceInhibitorInhibition Constant
Sialidase Human cytosolic sialidase (NEU2)HumanThis compoundIC50 = 71 µM (pH 4.0)[5]
Human cytosolic sialidase (NEU2)HumanThis compoundIC50 = 284 µM (pH 6.0)[5]
β-Glucuronidase Exo-β-D-glucuronidase (AcGH79)Acidilobus cellulolyticusThis compound Breakdown Product (galacto-configured 3-GDI)Ki = 5.8 ± 0.5 μM[1]
Exo-β-D-glucuronidase (EcGusB)Escherichia coliThis compound Breakdown Product (galacto-configured 3-GDI)Ki = 137 ± 3 μM[1]
Exo-β-D-glucuronidase (AcGH79)Acidilobus cellulolyticusThis compound Breakdown Product (gluco-configured 3-GDI)Ki = 520 ± 30 nM[1]
Exo-β-D-glucuronidase (EcGusB)Escherichia coliThis compound Breakdown Product (gluco-configured 3-GDI)Ki = 28 ± 1 μM[1]
Heparanase Human Heparanase (HPSE)HumanThis compound Breakdown Product (galacto-configured 3-GDI)-
N-Acetyl-β-D-glucosaminidase --This compoundBroadly inhibits[1][2][3]
α-Glucosidase --This compoundNo significant inhibition reported

Note: The inhibition of β-glucuronidases and heparanase is attributed to the in situ breakdown products of this compound, namely hemiaminals and 3-geminal diol iminosugars (3-GDIs), rather than the parent compound itself.[1][2][3]

Experimental Protocols for Cross-Reactivity Assessment

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following section outlines detailed methodologies for assessing the inhibitory activity of this compound against various glycosidases.

General Principle of Glycosidase Inhibition Assay

The fundamental principle behind assessing glycosidase inhibition involves measuring the enzymatic activity in the presence and absence of the inhibitor. This is typically achieved by using a chromogenic or fluorogenic substrate that, upon cleavage by the enzyme, releases a product that can be quantified spectrophotometrically or fluorometrically. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50). The inhibition constant (Ki) provides a more absolute measure of the inhibitor's potency and is determined through kinetic studies.

Experimental Workflow for Determining Glycosidase Inhibition

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock (this compound) - Assay Buffer plates Prepare 96-well Microplate reagents->plates add_components Add to wells: 1. Assay Buffer 2. Enzyme Solution 3. Inhibitor (varying conc.) plates->add_components pre_incubation Pre-incubate add_components->pre_incubation add_substrate Add Substrate to initiate reaction pre_incubation->add_substrate incubation Incubate at optimal temperature add_substrate->incubation stop_reaction Stop Reaction (if necessary) incubation->stop_reaction measure_signal Measure Absorbance/ Fluorescence stop_reaction->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50/Ki calculate_inhibition->determine_ic50

Caption: A generalized workflow for determining the inhibitory activity of this compound against glycosidases.

Detailed Protocol for Sialidase (Neuraminidase) Inhibition Assay
  • Reagents and Materials:

    • Sialidase (e.g., from Clostridium perfringens, human recombinant NEU2)

    • Substrate: 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MU-NANA)

    • Inhibitor: this compound

    • Assay Buffer: 0.1 M Sodium acetate buffer (pH 5.0)

    • Stop Solution: 0.5 M Sodium carbonate (pH 10.7)

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add 20 µL of assay buffer, 10 µL of sialidase solution, and 10 µL of the this compound dilution (or buffer for control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of 4-MU-NANA substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 200 µL of stop solution.

    • Measure the fluorescence using a microplate reader.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Detailed Protocol for β-Glucuronidase Inhibition Assay
  • Reagents and Materials:

    • β-Glucuronidase (e.g., from E. coli)

    • Substrate: p-Nitrophenyl-β-D-glucuronide (PNP-G)

    • Inhibitor: this compound

    • Assay Buffer: 0.1 M Sodium acetate buffer (pH 4.5)

    • Stop Solution: 0.2 M Sodium carbonate

    • 96-well clear microplate

    • Spectrophotometric microplate reader (405 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of β-glucuronidase solution, and 25 µL of the this compound dilution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Start the reaction by adding 50 µL of PNP-G substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding 50 µL of stop solution.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Detailed Protocol for N-Acetyl-β-D-glucosaminidase Inhibition Assay
  • Reagents and Materials:

    • N-Acetyl-β-D-glucosaminidase (e.g., from bovine kidney)

    • Substrate: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-NAG)

    • Inhibitor: this compound

    • Assay Buffer: 0.1 M Citrate buffer (pH 4.5)

    • Stop Solution: 0.5 M Sodium carbonate

    • 96-well clear microplate

    • Spectrophotometric microplate reader (405 nm)

  • Procedure:

    • Follow the same steps as the β-Glucuronidase Inhibition Assay, substituting the respective enzyme and substrate.

Detailed Protocol for Heparanase Inhibition Assay
  • Reagents and Materials:

    • Recombinant human heparanase

    • Substrate: Fondaparinux

    • Inhibitor: this compound

    • Assay Buffer: 50 mM Sodium acetate (pH 5.0) containing 0.1 mg/mL BSA and 1 mM CaCl2

    • Detection Reagent: Bi-cinchoninic acid (BCA) protein assay reagent

    • 96-well clear microplate

    • Spectrophotometric microplate reader (562 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add heparanase and this compound dilutions.

    • Pre-incubate at 37°C for 15 minutes.

    • Add Fondaparinux to initiate the reaction.

    • Incubate at 37°C for 1-2 hours.

    • Add BCA reagent and incubate at 60°C for 30 minutes.

    • Cool to room temperature and measure the absorbance at 562 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Sialidase-Modulated Signaling Pathways

Sialidases play a crucial role in modulating various cellular signaling pathways by altering the sialylation status of cell surface receptors and other molecules. Dysregulation of sialidase activity is implicated in the progression of several diseases, including cancer. The following diagram illustrates a simplified overview of key signaling pathways influenced by sialidases.

signaling_pathway cluster_membrane Plasma Membrane cluster_inhibitor Inhibition cluster_sialidases Sialidases cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes EGFR EGFR RAS_ERK RAS/ERK Pathway EGFR->RAS_ERK Integrin Integrin PI3K_Akt PI3K/Akt/mTOR Pathway Integrin->PI3K_Akt FasR Fas Receptor Fas_apoptosis Fas-mediated Apoptosis FasR->Fas_apoptosis SiastatinB This compound NEU1 NEU1 SiastatinB->NEU1 inhibits NEU3 NEU3 SiastatinB->NEU3 inhibits NEU2 NEU2 SiastatinB->NEU2 inhibits NEU1->EGFR desialylates NEU3->Integrin desialylates NEU2->FasR desialylates Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival RAS_ERK->Proliferation Invasion Invasion RAS_ERK->Invasion Apoptosis Apoptosis Fas_apoptosis->Apoptosis

Caption: Sialidases (NEU1, NEU2, NEU3) modulate key signaling pathways by desialylating cell surface receptors, which can be inhibited by this compound.

Conclusion

This comparative guide underscores the importance of assessing the cross-reactivity of enzyme inhibitors like this compound. While this compound is a potent inhibitor of sialidases, it also exhibits inhibitory activity against other glycosidases, in some cases through its breakdown products. The provided data and detailed experimental protocols serve as a valuable resource for researchers to accurately interpret their findings and to further explore the therapeutic potential of this compound and its analogs. A thorough understanding of its specificity is crucial for the design of more selective and effective glycosidase inhibitors for various disease applications.

References

A Head-to-Head Comparison of Siastatin B with Other Natural Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Siastatin B with other prominent natural glycosidase inhibitors. The following sections detail their inhibitory activities, the experimental methods used for their characterization, and their roles in relevant biological pathways.

Introduction to Glycosidase Inhibitors

Glycosidase inhibitors are molecules that hinder the function of glycoside hydrolases (glycosidases), enzymes responsible for the cleavage of glycosidic bonds in carbohydrates. These inhibitors are of significant interest in medicine and biotechnology due to their therapeutic potential in a range of diseases, including diabetes, viral infections, cancer, and lysosomal storage diseases.[1] Natural sources have proven to be a rich reservoir of diverse and potent glycosidase inhibitors.

This compound , a natural 1-N-iminosugar first isolated from Streptomyces verticillus, is a potent inhibitor of several glycosidase classes, including sialidases, β-d-glucuronidases, and N-acetyl-glucosaminidases.[2][3] Its mechanism of action for some enzymes is unique; for instance, it is not this compound itself but its breakdown products that are responsible for the inhibition of β-glucuronidases and heparanase.[4]

This guide will compare this compound with other well-characterized natural glycosidase inhibitors:

  • 1-Deoxynojirimycin (DNJ): An iminosugar found in mulberry leaves and some bacteria, known for its potent α-glucosidase inhibitory activity.[5]

  • Acarbose: A pseudotetrasaccharide of microbial origin, widely used as an antidiabetic drug due to its strong inhibition of α-glucosidases and α-amylases.[6]

  • Castanospermine: An indolizidine alkaloid from the seeds of Castanospermum australe, recognized as a powerful inhibitor of various glucosidases.[7]

Data Presentation: Inhibitory Activity

The following table summarizes the inhibitory activity (IC50 values) of this compound and other selected natural glycosidase inhibitors against various glycosidases.

Disclaimer: The IC50 values presented in this table are compiled from various scientific publications. Direct comparison of these values should be approached with caution, as experimental conditions such as enzyme source, substrate concentration, pH, and temperature can significantly influence the results.

InhibitorTarget EnzymeEnzyme SourceIC50 Value (µM)Reference
This compound SialidaseStreptomyces sp.Micromolar potency
β-GlucuronidaseBovine Liver1.6 (for derivative A-72363 C)[2]
N-Acetyl-glucosaminidase-Potent inhibitor[2]
1-Deoxynojirimycin α-GlucosidaseYeast35
β-GlucosidaseAlmonds71
α-Glucosidase I-Potent inhibitor
α-Glucosidase II-Potent inhibitor
Acarbose α-GlucosidaseYeast1.31
α-AmylasePorcine Pancreas2.94
α-Glucosidase-0.011
Castanospermine α-Glucosidase-Potent inhibitor[7]
β-Glucosidase-Potent inhibitor[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

α-Glucosidase Inhibition Assay

This assay is widely used to screen for inhibitors of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (typically 50-100 mM, pH 6.8).

    • Dissolve α-glucosidase from a suitable source (e.g., baker's yeast, Saccharomyces cerevisiae) in the phosphate buffer to a final concentration of approximately 0.5-1.0 U/mL.

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer (typically 1-5 mM).

    • Dissolve the test inhibitors (e.g., this compound, 1-deoxynojirimycin, acarbose, castanospermine) and a positive control (e.g., acarbose) in the buffer or a suitable solvent (like DMSO) to create a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the enzyme solution to each well.

    • Add an equal volume of the inhibitor solution at various concentrations to the respective wells.

    • Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Incubate the reaction mixture at the same controlled temperature for a specific duration (e.g., 20-30 minutes).

    • Stop the reaction by adding a solution of sodium carbonate (Na2CO3) (typically 0.1-0.2 M).

  • Data Analysis:

    • Measure the absorbance of the yellow-colored p-nitrophenol released from the substrate at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the reaction with the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

β-Glucuronidase Inhibition Assay

This assay is used to identify inhibitors of β-glucuronidase, an enzyme implicated in cancer and other diseases.

  • Reagent Preparation:

    • Prepare a suitable buffer, such as an acetate buffer (pH 4.5-5.0) or a phosphate buffer (pH 6.8-7.0).

    • Dissolve β-glucuronidase from a source like bovine liver or E. coli in the buffer.

    • Prepare a solution of the substrate, p-nitrophenyl-β-D-glucuronide (pNPGlu), in the same buffer.

    • Prepare serial dilutions of the test inhibitors.

  • Assay Procedure:

    • In a 96-well plate, mix the enzyme solution with different concentrations of the inhibitor.

    • Pre-incubate the mixture at 37°C for a short period.

    • Start the reaction by adding the pNPGlu substrate.

    • Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution, such as a high pH buffer (e.g., glycine-NaOH, pH 10.4).

  • Data Analysis:

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the α-glucosidase assay.

Sialidase (Neuraminidase) Inhibition Assay

This assay is crucial for identifying inhibitors of sialidases, which are involved in viral infections and other pathological processes.

  • Reagent Preparation:

    • Prepare a suitable buffer, commonly a sodium acetate buffer (pH 5.5).

    • Dissolve the sialidase enzyme (e.g., from Clostridium perfringens or viral sources) in the buffer.

    • Prepare a solution of the fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MU-NANA), in the buffer.

    • Prepare dilutions of the test inhibitors.

  • Assay Procedure:

    • In a black 96-well microplate (to minimize background fluorescence), combine the enzyme solution with the inhibitor at various concentrations.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the 4-MU-NANA substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a high pH stop solution (e.g., glycine-NaOH buffer, pH 10.4).

  • Data Analysis:

    • Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorescence microplate reader (excitation wavelength ~365 nm, emission wavelength ~450 nm).

    • Calculate the percentage of inhibition and the IC50 value based on the fluorescence readings.

Mandatory Visualization

Signaling Pathways

Glycosidase inhibitors exert their therapeutic effects by modulating various signaling pathways. Below are diagrams illustrating their roles in cancer and lysosomal storage diseases.

Glycosidase_Inhibition_in_Cancer cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_CellSurface Cell Surface Glucosidase_I_II α-Glucosidase I & II Calnexin_Calreticulin Calnexin/Calreticulin Cycle Unfolded_Protein Misfolded Glycoprotein Glucosidase_I_II->Unfolded_Protein Leads to Protein_Folding Correct Protein Folding Calnexin_Calreticulin->Protein_Folding Complex_Glycan Complex Glycan Formation Protein_Folding->Complex_Glycan ERAD ER-Associated Degradation (ERAD) Altered_Receptors Altered Glycoprotein Receptors (e.g., EGFR) Complex_Glycan->Altered_Receptors Cell_Signaling Aberrant Cell Signaling Altered_Receptors->Cell_Signaling Cancer_Phenotype Cancer Phenotypes: - Proliferation - Metastasis - Angiogenesis Cell_Signaling->Cancer_Phenotype Inhibitor Glycosidase Inhibitor (e.g., Castanospermine, DNJ) Inhibitor->Glucosidase_I_II Inhibits Unfolded_Protein->ERAD

Caption: Inhibition of ER α-glucosidases disrupts glycoprotein folding, leading to altered cell signaling and reduced cancer progression.

Glycosidase_Inhibition_in_LSD cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Mutant_Enzyme Mutant Lysosomal Enzyme Synthesis Misfolding Misfolding & Aggregation Mutant_Enzyme->Misfolding Correct_Folding Correct Folding & Trafficking Mutant_Enzyme->Correct_Folding Promotes ERAD ER-Associated Degradation (ERAD) Misfolding->ERAD Reduced_Enzyme Reduced/Absent Enzyme Activity Substrate_Accumulation Substrate Accumulation Reduced_Enzyme->Substrate_Accumulation Prevents Cellular_Dysfunction Cellular Dysfunction Substrate_Accumulation->Cellular_Dysfunction Disease_Phenotype Lysosomal Storage Disease Phenotype Cellular_Dysfunction->Disease_Phenotype Chaperone Pharmacological Chaperone (e.g., DNJ derivatives) Chaperone->Mutant_Enzyme Binds to & Stabilizes Correct_Folding->Reduced_Enzyme Increases functional enzyme

Caption: Pharmacological chaperones can rescue mutant enzyme function, reducing substrate accumulation in Lysosomal Storage Diseases.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing natural glycosidase inhibitors.

Experimental_Workflow Start Start: Natural Product Library Screening High-Throughput Screening (e.g., α-Glucosidase Assay) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Panel of Glycosidases) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (Kinetics, Structural Biology) Selectivity->Mechanism Cell_Based Cell-Based Assays (Toxicity, Efficacy) Mechanism->Cell_Based In_Vivo In Vivo Animal Models Cell_Based->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A typical workflow for the discovery and development of novel glycosidase inhibitors from natural sources.

References

Confirming the On-Target Effects of Siastatin B: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological inhibition of sialidase activity by Siastatin B with genetic approaches, specifically the knockout of the NEU1 gene. By examining the outcomes of both methods, researchers can gain a clearer understanding of the on-target effects of this compound and its utility in studying sialic acid biology.

Introduction to Sialidase Inhibition

Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates.[1] These enzymes are involved in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention.[1] this compound is a potent, broad-spectrum inhibitor of several glycosidase classes, including sialidases.[2] Confirming that the observed biological effects of this compound are due to the specific inhibition of its intended target (on-target effects) is crucial for its validation as a research tool and potential therapeutic agent. Genetic approaches, such as CRISPR-Cas9 mediated gene knockout, provide a powerful method for validating the on-target effects of small molecule inhibitors by mimicking the loss of function of the target enzyme.

Comparison of Pharmacological vs. Genetic Inhibition of Sialidase

The primary goal of using both this compound and NEU1 knockout is to reduce or eliminate sialidase activity to study the functional consequences. While both approaches aim for the same outcome, they operate through different mechanisms and have distinct advantages and limitations.

FeaturePharmacological Inhibition (this compound)Genetic Knockout (NEU1)
Mechanism of Action Reversible or irreversible binding to the active site of the enzyme, blocking substrate access.Permanent disruption of the gene, leading to a lack of protein expression.
Specificity This compound is a broad-spectrum inhibitor, affecting multiple sialidase isoenzymes (Neu1, Neu2, Neu3, Neu4) and other glycosidases.[2]Highly specific to the targeted gene (NEU1), but does not account for the function of other sialidase isoenzymes.
Temporal Control Acute and reversible; the effect is present as long as the compound is administered.Chronic and irreversible loss of function from the point of genetic modification.
Off-Target Effects Potential for binding to unintended proteins, leading to unforeseen biological consequences.Potential for off-target gene editing by CRISPR-Cas9, although this can be minimized with careful guide RNA design and screening.
Application Useful for studying the acute effects of enzyme inhibition in various cell types and in vivo models.Ideal for studying the long-term consequences of the absence of a specific enzyme and for validating the target of a pharmacological inhibitor.

Experimental Data: Sialidase Activity Reduction

MethodCell/Tissue TypeSubstrate% Reduction in Sialidase ActivityReference
NEU1 Knockdown (siRNA) Human Microvascular Endothelial Cells (HMVEC-L)4-MU-NANA>65%[3]
This compound Inhibition Human Airway Epithelia4-MU-NANAIC50 = 3.74 µM[4]
This compound Inhibition Human Lung Microvascular Endothelia4-MU-NANAIC50 = 13.0 µM[4]
This compound Inhibition Human Lung Fibroblasts4-MU-NANAIC50 = 4.82 µM[4]

Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. The percentage reduction can be higher at increased concentrations.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of NEU1 in Cultured Cells

This protocol provides a general workflow for generating NEU1 knockout cell lines using CRISPR-Cas9 technology.

a. Guide RNA (gRNA) Design and Synthesis:

  • Design two to three gRNAs targeting an early exon of the NEU1 gene using a publicly available design tool.

  • Synthesize or purchase the designed gRNAs.

b. Cas9 and gRNA Delivery:

  • Culture the target cells to ~70-80% confluency.

  • Transfect the cells with Cas9 nuclease and the designed gRNAs. This can be achieved using various methods, including lipid-based transfection of plasmids encoding Cas9 and gRNA, or electroporation of Cas9 ribonucleoprotein (RNP) complexes.[5][6]

c. Single-Cell Cloning and Expansion:

  • After 48-72 hours, dilute the transfected cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.

  • Expand the single-cell-derived colonies.

d. Validation of Knockout:

  • Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and sequence the amplicons (Sanger or next-generation sequencing) to identify insertions or deletions (indels) that result in frameshift mutations.[7]

  • Protein Expression Analysis: Perform Western blotting to confirm the absence of NEU1 protein expression in the knockout clones compared to wild-type cells.

  • Functional Assay: Measure sialidase activity using a fluorometric assay (see protocol below) to confirm the loss of function.

Fluorometric Sialidase Activity Assay

This protocol describes a common method for measuring sialidase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-N-acetylneuraminic acid (4-MU-NANA).[8][9]

a. Preparation of Cell Lysates:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

b. Sialidase Assay:

  • Prepare a reaction mixture containing an appropriate buffer (e.g., sodium acetate, pH 4.5 for lysosomal sialidases) and the 4-MU-NANA substrate.[8]

  • For inhibitor studies, pre-incubate the cell lysate with this compound or a vehicle control for a specified time.

  • Initiate the reaction by adding the cell lysate to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).[8]

  • Stop the reaction by adding a high pH stop solution (e.g., glycine-NaOH, pH 10.4).[8]

c. Measurement of Fluorescence:

  • Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~448 nm.[8]

  • Calculate the sialidase activity relative to the protein concentration of the lysate and normalize to the control group.

Visualizing the Logic: Workflows and Pathways

experimental_workflow cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Knockout Wild-Type Cells Wild-Type Cells This compound Treatment This compound Treatment Wild-Type Cells->this compound Treatment Inhibition Measure Phenotype A Measure Phenotype A This compound Treatment->Measure Phenotype A Compare Phenotypes Compare Phenotypes Measure Phenotype A->Compare Phenotypes NEU1 Knockout Cells NEU1 Knockout Cells Measure Phenotype B Measure Phenotype B NEU1 Knockout Cells->Measure Phenotype B Measure Phenotype B->Compare Phenotypes On-Target Effect Confirmation On-Target Effect Confirmation Compare Phenotypes->On-Target Effect Confirmation If Phenotype A ≈ Phenotype B

Caption: Workflow for confirming this compound on-target effects.

signaling_pathway cluster_inhibition Mechanism of Sialidase Inhibition cluster_pharmacological Pharmacological cluster_genetic Genetic Sialoglycoconjugate Sialoglycoconjugate NEU1 Sialidase NEU1 Sialidase Sialoglycoconjugate->NEU1 Sialidase Substrate Sialic Acid Sialic Acid NEU1 Sialidase->Sialic Acid Release Desialylated Glycoconjugate Desialylated Glycoconjugate NEU1 Sialidase->Desialylated Glycoconjugate Cleavage Downstream Signaling Downstream Signaling Desialylated Glycoconjugate->Downstream Signaling Modulates This compound This compound This compound->NEU1 Sialidase Inhibition NEU1 Gene NEU1 Gene NEU1 Gene->NEU1 Sialidase Expression CRISPR/Cas9 CRISPR/Cas9 CRISPR/Cas9->NEU1 Gene Knockout

Caption: Sialidase inhibition pathways.

Conclusion

The convergence of phenotypic outcomes between the pharmacological inhibition with this compound and the genetic knockout of NEU1 provides strong evidence for the on-target effects of this inhibitor. While this compound's broader specificity must be considered in experimental design and data interpretation, its use in conjunction with genetic validation methods offers a robust approach to dissecting the roles of sialidases in complex biological systems. For researchers in drug development, this comparative framework is essential for validating novel sialidase inhibitors and understanding their therapeutic potential.

References

A Comparative Analysis of the Binding Modes of Siastatin B and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the inhibitory mechanisms of Siastatin B and its derivatives, supported by experimental data and structural insights.

This compound, a natural product isolated from Streptomyces culture broth, is a potent inhibitor of various glycosidases, including sialidases, β-glucuronidases, and N-acetyl-glucosaminidases.[1][2] Its structural similarity to the transition state of sialic acid hydrolysis makes it an effective mimic for enzyme inhibition.[3][4] However, recent studies have revealed a more complex mechanism of action, where this compound can act as a prodrug, degrading into other potent inhibitory compounds. This guide provides a comparative study of the binding modes of this compound and its synthetic analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions.

Unraveling the True Inhibitor: The Degradation of this compound

A pivotal discovery in understanding this compound's mechanism is its instability under certain conditions, leading to the formation of breakdown products that are the actual inhibitors of enzymes like β-glucuronidases and heparanase.[1][5][6] Crystallographic analysis has shown that this compound can generate a hemiaminal, a noeuromycin-type inhibitor, and a 3-geminal diol iminosugar (3-GDI), which are responsible for the observed enzyme inhibition.[1][2] This finding is critical for the rational design of more stable and potent inhibitors.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound analogues have been evaluated against various glycosidases. The following table summarizes the inhibition constants (Ki) for several synthesized inhibitors, highlighting the impact of stereochemistry and functional group modifications on their potency.

InhibitorTarget EnzymeKi (μM)Reference
8 (galacto-configured 3-GDI)AcGH795.8 ± 0.5[5]
EcGusB137 ± 3[5]
9 (gluco-configured 3-GDI)AcGH790.520 ± 0.030[5]
EcGusB28 ± 1[5]
10 (galacturonic-isofagomine)AcGH791.5 ± 0.4[5]
EcGusB23 ± 3[5]
11 (glucuronic-isofagomine)AcGH790.022 ± 0.003[5]
EcGusB1.5 ± 0.3[5]
2-trifluoroacetamido analogue of this compoundBovine liver β-d-glucuronidasePotent inhibitor[5]
Human heparanaseMicromolar inhibitor[5]

Note: Inhibitor numbers (8, 9, 10, 11) are as designated in the primary literature.[5]

The data clearly indicates that the gluco-configuration at the 4-position, which mimics the natural substrate of β-glucuronidases, leads to significantly more potent inhibition compared to the galacto-configuration of the parent this compound.[1] For instance, the gluco-configured 3-GDI (9 ) is a much stronger inhibitor of both AcGH79 and EcGusB than its galacto-epimer (8 ).[1][5] Furthermore, the glucuronic acid isofagomine (11 ) exhibits the most potent inhibition among the tested compounds.[5]

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the complex interactions and the process of inhibitor evaluation, the following diagrams have been generated.

cluster_workflow Comparative Binding Mode Analysis Workflow Compound_Selection Compound Selection (this compound & Analogues) Synthesis Analogue Synthesis Compound_Selection->Synthesis Binding_Assays Binding Affinity Assays (e.g., ITC, SPR, Fluorescence) Synthesis->Binding_Assays Enzyme_Kinetics Enzyme Inhibition Assays (Determine Ki, IC50) Synthesis->Enzyme_Kinetics Data_Analysis Comparative Data Analysis Binding_Assays->Data_Analysis Enzyme_Kinetics->Data_Analysis Structural_Studies Structural Biology (X-ray Crystallography, NMR) Structural_Studies->Data_Analysis Conclusion Structure-Activity Relationship & Binding Mode Elucidation Data_Analysis->Conclusion

Caption: A generalized workflow for the comparative study of enzyme inhibitors.

cluster_inhibition Proposed Mechanism of this compound Inhibition SiastatinB This compound Degradation Degradation (in assay conditions) SiastatinB->Degradation Hemiaminal Hemiaminal (Noeuromycin-type) Degradation->Hemiaminal GDI 3-Geminal Diol Iminosugar (3-GDI) Degradation->GDI Inhibition Enzyme Inhibition Hemiaminal->Inhibition GDI->Inhibition Enzyme Target Enzyme (e.g., β-glucuronidase) Enzyme->Inhibition

Caption: The degradation pathway of this compound leading to active enzyme inhibitors.

Experimental Protocols

A variety of experimental techniques are employed to characterize the binding and inhibition of this compound and its analogues. Below are overviews of key methodologies.

Sialidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of sialidase, an enzyme that cleaves terminal sialic acid residues from glycoconjugates.[7]

  • Substrate Preparation: A suitable substrate, such as bovine submaxillary mucin (BSM), is dissolved in a reaction buffer.[7]

  • Enzyme Reaction: The inhibitor (at various concentrations) is pre-incubated with the sialidase enzyme. The reaction is initiated by adding the substrate. A control reaction without the inhibitor is also prepared.[7]

  • Incubation: The reaction mixtures are incubated at 37°C for a specific period.[7]

  • Quantification of Released Sialic Acid: The amount of sialic acid released is quantified. This can be done using methods like high-performance anion-exchange chromatography (HPAEC).[7]

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of sialic acid released in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined.

X-ray Crystallography for Structural Analysis

X-ray crystallography is a powerful technique to determine the three-dimensional structure of a protein-inhibitor complex at atomic resolution, providing direct insights into the binding mode.[8][9]

  • Crystallization: The target enzyme is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed crystals of the enzyme.[9]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[9]

  • Structure Determination: The diffraction data is processed to calculate an electron density map of the molecule. The atomic model of the protein-inhibitor complex is then built into this map.[9]

  • Refinement: The model is refined to improve its fit to the experimental data.[9]

  • Analysis of Binding Mode: The final structure reveals the precise interactions between the inhibitor and the amino acid residues in the enzyme's active site, such as hydrogen bonds and hydrophobic interactions.[1][6]

Binding Affinity Assays

Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence spectroscopy are used to quantify the binding affinity (e.g., dissociation constant, Kd) between an inhibitor and its target enzyme.[10] These methods provide valuable information on the thermodynamics and kinetics of the interaction.

Conclusion

The study of this compound and its analogues has revealed a fascinating and complex mechanism of enzyme inhibition. The initial understanding of this compound as a direct transition-state analogue inhibitor has evolved to a more nuanced view of it acting as a prodrug for certain enzymes. The key takeaways for researchers are:

  • The stability of this compound and its analogues under assay conditions is a critical factor to consider.

  • The stereochemistry at the 4-position of the piperidine ring is a major determinant of inhibitory potency against β-glucuronidases.

  • The 3-geminal diol iminosugars represent a new and potent class of glycosidase inhibitors.[1][2]

These insights provide a solid foundation for the design of next-generation glycosidase inhibitors with improved stability, potency, and selectivity for therapeutic applications.

References

assessing the advantages of Siastatin B over synthetic glycosidase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the natural product Siastatin B and various synthetic glycosidase inhibitors. Glycosidases are crucial enzymes involved in a multitude of physiological and pathological processes, making them significant targets for therapeutic intervention. Inhibitors of these enzymes have applications ranging from antiviral to anticancer and antidiabetic therapies.[1][2] This analysis focuses on the mechanisms of action, inhibitory potency, and unique advantages of this compound, supported by experimental data and methodologies.

Mechanism of Action: A Tale of Two Strategies

This compound: A Pro-Inhibitor with Broad-Spectrum Activity

This compound is a natural 1-N-iminosugar produced by Streptomyces verticillus.[3][4] It is a potent inhibitor of three distinct classes of glycosidases: sialidases, β-d-glucuronidases, and N-acetyl-glucosaminidases.[4][5][6] Its inhibitory action against sialidases stems from its structural resemblance to N-acetylneuraminic acid, allowing it to act as a transition-state analogue.[7]

A groundbreaking discovery has revealed a more complex mechanism for its action on β-glucuronidases and the anticancer target, human heparanase. It was found that this compound itself is not the direct inhibitor for these enzymes. Instead, it generates two breakdown products in solution: a hemiaminal and a 3-geminal diol iminosugar (3-GDI).[3][5][6] These resulting compounds are the actual potent inhibitors, representing a new class of glycosidase inhibitor and providing a novel mechanism for enzyme inhibition.[3][4][5]

SiastatinB_Breakdown SiastatinB This compound (Parent Compound) Breakdown Generates in Solution SiastatinB->Breakdown Hemiaminal Hemiaminal (Active Inhibitor) Breakdown->Hemiaminal GDI 3-Geminal Diol Iminosugar (3-GDI) (Active Inhibitor) Breakdown->GDI

Caption: this compound generates active inhibitors in solution.

Synthetic Glycosidase Inhibitors: Targeted Mimicry

Synthetic inhibitors are typically designed to mimic the structure of the natural substrate, the transition state, or the product of an enzymatic reaction.[8] Many are classified as iminosugars or azasugars, where the endocyclic oxygen of a sugar ring is replaced by a nitrogen atom.[1]

Common examples include:

  • Acarbose, Miglitol, and Voglibose: These are α-glucosidase inhibitors used clinically to treat type 2 diabetes by delaying carbohydrate digestion.[9][10]

  • Deoxynojirimycin (DNJ) and Derivatives: These compounds, such as N-butyl-DNJ, inhibit α-glucosidases involved in the processing of N-linked glycoproteins, giving them antiviral properties, notably against HIV.[2]

  • Swainsonine: An indolizidine alkaloid that inhibits Golgi α-mannosidase II and has shown potential as an anticancer agent.[1]

These synthetic molecules often function as competitive inhibitors, binding directly to the enzyme's active site and preventing the substrate from binding.[11]

Quantitative Comparison of Inhibitory Potency

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. Recent studies have focused on synthesizing and evaluating the breakdown products of this compound, revealing their potent inhibitory action.

The table below summarizes the inhibitory potency of synthetic iminosugars derived from the this compound breakdown pathway against Human β-glucuronidase (HsGUSB) and Heparanase (HPSE) in a human platelet lysate. For context, data for common synthetic inhibitors are also included.

InhibitorTypeTarget Enzyme(s)IC50 (µM)Ki (µM)Mechanism
This compound Derivative 8 (galacto-3-GDI) Natural Product DerivativeHsGUSB, HPSE4 ± 2 (HsGUSB)27 ± 3 (HPSE)[4]-Competitive
This compound Derivative 9 (gluco-3-GDI) Natural Product DerivativeHsGUSB, HPSE1.7 ± 0.2 (HsGUSB)200 ± 80 (HPSE)[4]0.52 ± 0.03 (AcGH79)[4]Competitive
This compound Derivative 10 (galacturonic-isofagomine) Natural Product DerivativeHsGUSB, HPSE0.70 ± 0.04 (HsGUSB)8 ± 1 (HPSE)[4]-Competitive
This compound Derivative 11 (glucuronic-isofagomine) Natural Product DerivativeHsGUSB, HPSE0.60 ± 0.06 (HsGUSB)80 ± 20 (HPSE)[4]-Competitive
1-Deoxynojirimycin (DNJ) Syntheticα-glucosidase52.02[10]-Competitive
Voglibose SyntheticMaltase, Sucrase0.015 (Maltase)0.0046 (Sucrase)[2]-Competitive

Note: The IC50 values for this compound derivatives were determined in a competitive activity-based protein profiling (ABPP) assay using human platelet lysate. Ki value for derivative 9 was against AcGH79, a β-glucuronidase.

Experimental Protocols

Determining IC50 via Enzyme Inhibition Assay

The following protocol outlines a general methodology for determining the IC50 value of a glycosidase inhibitor.

1. Materials and Reagents:

  • Purified glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae).

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

  • Inhibitor: this compound or synthetic inhibitor stock solution.

  • Buffer: Phosphate buffer (e.g., 100 mM, pH 6.8).

  • Stop Solution: Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

2. Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the phosphate buffer to create a range of concentrations.

  • Reaction Mixture: In each well of the 96-well plate, add a specific volume of the enzyme solution and an equal volume of the inhibitor dilution (or buffer for the control). Incubate for 10-15 minutes at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Add the pNPG substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at the same temperature.

  • Stop Reaction: Terminate the reaction by adding the Na₂CO₃ stop solution. The addition of the basic solution also develops the yellow color of the p-nitrophenol product.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of product formed.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Inhibitor Dilutions add_enzyme Add Enzyme + Inhibitor to 96-well Plate prep_inhibitor->add_enzyme prep_enzyme Prepare Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate (pNPG) Solution add_substrate Add Substrate (pNPG) to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (30 min) add_substrate->incubate stop_reaction Add Stop Solution (Na₂CO₃) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data calc_ic50 Determine IC50 from Dose-Response Curve plot_data->calc_ic50

Caption: Workflow for determining the IC50 of a glycosidase inhibitor.

Core Advantages of this compound

The primary advantage of this compound over many synthetic inhibitors lies in its unique and multifaceted mechanism of action.

  • Novel Inhibitor Scaffolds: The discovery that this compound acts as a precursor to the highly potent 3-GDI inhibitors opens the door for a new class of therapeutics.[3][5] This provides medicinal chemists with novel scaffolds that can be synthesized and optimized for improved potency and selectivity against specific enzyme targets like heparanase, which is implicated in cancer metastasis.[3][4]

  • Broad-Spectrum Potential: The ability to inhibit multiple, structurally diverse classes of glycosidases with a single compound is a significant feature. While targeted specificity is often desired, broad-spectrum inhibition can be advantageous in complex diseases where multiple enzymatic pathways are dysregulated.

  • Natural Product "Drug-Likeness": Natural products have evolved to interact with biological systems.[12] They often possess a higher degree of three-dimensional complexity and occupy a chemical space that is distinct from many synthetic compound libraries.[12] This can translate to higher binding affinity and potentially fewer off-target effects compared to randomly synthesized molecules.[12]

In contrast, the main advantages of synthetic inhibitors are their potential for high target specificity and the scalability of their production. Drugs like Voglibose are highly selective for α-glucosidases, minimizing systemic side effects. However, the discovery of this compound's mechanism suggests that future synthetic strategies could incorporate its pro-inhibitor concept to design more sophisticated and effective therapeutics.

N_Glycan_Processing cluster_er Endoplasmic Reticulum (ER) Precursor Glc₃Man₉GlcNAc₂ (Oligosaccharide Precursor) Transfer Transfer to Asn Precursor->Transfer Polypeptide Nascent Polypeptide Polypeptide->Transfer Glc1 Glucosidase I Transfer->Glc1 Trimming Glc2 Glucosidase II Glc1->Glc2 Calnexin Calnexin/ Calreticulin (Folding Chaperone) Glc2->Calnexin Binds Mono- glucosylated Glycan Man1 ER Mannosidase I ToGolgi Transport to Golgi Man1->ToGolgi Calnexin->Glc2 Reglucosylation (if misfolded) Folded Correctly Folded Glycoprotein Calnexin->Folded Release when folded Folded->Man1 Inhibitor1 Deoxynojirimycin (DNJ) Inhibitor1->Glc1 Inhibits Inhibitor1->Glc2 Inhibitor2 Castanospermine Inhibitor2->Glc1 Inhibits Inhibitor2->Glc2

Caption: Inhibition of N-linked glycoprotein processing by synthetic inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for Siastatin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Siastatin B.

This compound is a potent, broad-spectrum inhibitor of glycosidases, including sialidases, β-D-glucuronidases, and N-acetyl-glucosaminidases, making it a valuable tool in various research applications.[1][2] As with any chemical reagent, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, in compliance with general laboratory safety standards.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , targeting the respiratory system.

Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

  • Respiratory Protection: An N95 (US) or equivalent dust mask should be used when handling the lyophilized powder to prevent inhalation.

  • Eye Protection: Chemical safety goggles or a face shield are necessary to protect against eye irritation.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

  • Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

Quantitative Data Summary

PropertyDataSource
Physical Form Lyophilized powder
Solubility H₂O: 15 mg/mL; DMSO: ≥10 mg/mL
Storage Temperature -20°C
GHS Hazard Classifications Skin Irritant Cat. 2, Eye Irritant Cat. 2, STOT SE Cat. 3 (Resp.)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338

Spill Management and Decontamination

In the event of a spill, it is crucial to follow established laboratory safety protocols to minimize exposure and prevent the spread of contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE, including respiratory protection, eye protection, gloves, and a lab coat.

  • Contain the Spill: For powdered this compound, carefully cover the spill with a damp paper towel to avoid generating dust. For solutions, use an inert absorbent material, such as vermiculite or sand, to contain the liquid.

  • Decontamination: At present, there is no established specific neutralization agent for this compound. Therefore, decontamination should be performed by carefully cleaning the affected area with a detergent solution, followed by several rinses with water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate the Area: After the cleanup is complete, ensure the area is well-ventilated to disperse any remaining airborne particles.

Disposal Protocol for this compound Waste

All this compound waste, including unused product, contaminated materials, and cleaning residues, must be treated as hazardous chemical waste. Disposal should always be carried out in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Segregate Waste: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Waste Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and clearly identify the contents as "this compound waste."

  • Aqueous Waste: For aqueous solutions of this compound, do not dispose of them down the drain. They must be collected as hazardous aqueous waste.

  • Solid Waste: Unused lyophilized powder and any materials used for spill cleanup (e.g., absorbent pads, contaminated paper towels) should be collected in a sealed container for solid hazardous waste.

  • Contaminated Labware: Disposable labware that has come into contact with this compound should be placed in the solid hazardous waste container. Reusable glassware should be decontaminated by soaking in a detergent solution and rinsing thoroughly with water before washing. The initial rinsate should be collected as hazardous aqueous waste.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the collected this compound waste.

Disposal Workflow Diagram

SiastatinB_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Waste Collection cluster_3 Final Disposal start This compound Waste (Solid or Aqueous) segregate Segregate in Dedicated Waste Container start->segregate Collect label_container Label Container: 'Hazardous Waste - this compound' segregate->label_container store Store in Designated Hazardous Waste Area label_container->store Secure ehs_contact Contact EHS or Licensed Waste Disposal Service store->ehs_contact Arrange Pickup disposal Professional Disposal ehs_contact->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can safely manage this compound waste, minimizing risks to themselves and the environment, and ensuring compliance with safety regulations. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Essential Safety and Logistical Guidance for Handling Siastatin B

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and operational plans for the handling and disposal of Siastatin B, a potent broad-spectrum glycosidase inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.

Immediate Safety and Handling Precautions

This compound is a lyophilized powder that requires careful handling to avoid inhalation, ingestion, and contact with skin and eyes. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] The primary required personal protective equipment (PPE) includes an N95 dust mask, chemical safety goggles, and nitrile gloves.[1] All handling of the powdered form should occur within a certified chemical fume hood or a powder handling enclosure to minimize the risk of aerosolization.

Key Safety and Handling Information
ParameterSpecificationSource
Signal Word Warning[1]
Hazard Classifications Eye Irritant 2, Skin Irritant 2, STOT SE 3[1]
Target Organs Respiratory System[1]
Personal Protective Equipment (PPE) N95 Dust Mask, Eyeshields, Gloves[1]
Storage Temperature -20°C[1]
Form Lyophilized Powder[1]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound from the moment of receipt is crucial. The following workflow outlines the necessary steps to safely prepare a stock solution for experimental use.

SiastatinB_Handling_Workflow Figure 1: this compound Handling and Stock Solution Preparation Workflow cluster_receiving Receiving and Storage cluster_preparation Preparation for Reconstitution cluster_reconstitution Reconstitution receive Receive this compound Vial inspect Inspect Vial for Damage receive->inspect store Store at -20°C inspect->store ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles, N95 Mask) store->ppe Prepare for Use fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood equilibrate Equilibrate Vial and Solvent to Room Temperature fume_hood->equilibrate centrifuge Briefly Centrifuge Vial to Collect Powder at the Bottom equilibrate->centrifuge add_solvent Add Calculated Volume of Sterile Water or Buffer centrifuge->add_solvent dissolve Gently Agitate to Dissolve (Avoid Vigorous Shaking) add_solvent->dissolve aliquot Aliquot Stock Solution into Cryovials dissolve->aliquot store_stock Store Aliquots at -20°C or -80°C aliquot->store_stock

Caption: Workflow for receiving, storing, and preparing this compound stock solution.

Experimental Protocol: Neuraminidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against neuraminidase. Specific parameters may need to be optimized based on the enzyme source and substrate used.

Reconstitution of Lyophilized this compound
  • Preparation : Allow the vial of lyophilized this compound and the desired solvent (e.g., sterile, nuclease-free water or a suitable buffer) to equilibrate to room temperature.

  • Collection of Powder : Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Reconstitution : Carefully open the vial inside a chemical fume hood. Add the calculated volume of solvent to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution : Gently agitate the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing to prevent protein denaturation if working with enzymes.

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in polypropylene tubes. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Neuraminidase Inhibition Assay Protocol
  • Prepare Reagents :

    • Assay Buffer : Prepare an appropriate assay buffer (e.g., MES buffer with CaCl2).

    • Neuraminidase : Dilute the neuraminidase enzyme to the working concentration in the assay buffer.

    • Substrate : Prepare the fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), in the assay buffer.

    • This compound Dilutions : Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of inhibitor concentrations.

  • Assay Procedure :

    • In a 96-well black microplate, add the diluted this compound solutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).

    • Add the diluted neuraminidase enzyme to all wells except the negative control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450 nm).

  • Data Analysis :

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Neuraminidase_Assay_Workflow Figure 2: Experimental Workflow for Neuraminidase Inhibition Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition and Analysis plate_prep Prepare 96-Well Plate add_inhibitor Add this compound Dilutions plate_prep->add_inhibitor add_enzyme Add Neuraminidase Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add MUNANA Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Measure Fluorescence stop_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Step-by-step workflow for performing a neuraminidase inhibition assay.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Unused Stock Solution : Unused or expired this compound stock solutions should be treated as chemical waste. Collect in a clearly labeled, sealed container and dispose of through your institution's hazardous waste management program.

  • Contaminated Labware :

    • Sharps : Needles, syringes, and other contaminated sharps should be placed in a designated sharps container and disposed of as chemical waste.

    • Non-Sharps : Pipette tips, tubes, and other non-sharp contaminated items should be collected in a designated chemical waste bag or container.

  • Empty Vials : The original this compound vial, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, the defaced vial can be disposed of in the regular laboratory glass waste.

  • PPE : Used gloves, masks, and disposable lab coats should be placed in a sealed bag and disposed of as chemical waste.

SiastatinB_Disposal_Workflow Figure 3: this compound Waste Disposal Workflow cluster_waste_streams Waste Segregation cluster_disposal_pathways Disposal Procedures liquid_waste Unused Stock Solution and Rinsate hazardous_liquid Collect in Labeled, Sealed Container for Hazardous Waste Pickup liquid_waste->hazardous_liquid sharps_waste Contaminated Sharps sharps_container Place in Sharps Container for Chemical Waste Disposal sharps_waste->sharps_container solid_waste Contaminated Labware (Non-sharp) hazardous_solid Collect in Designated Chemical Waste Bag/Container solid_waste->hazardous_solid ppe_waste Used PPE ppe_disposal Place in Sealed Bag for Chemical Waste Disposal ppe_waste->ppe_disposal empty_vial Triple-Rinse, Deface, and Dispose in Glass Waste hazardous_solid->empty_vial For Empty Vial

Caption: Workflow for the safe disposal of this compound and associated materials.

References

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.